Technical Documentation Center

2-(2-Ethoxyphenyl)piperidine, HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Ethoxyphenyl)piperidine, HCl
  • CAS: 1177349-47-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 2-(2-Ethoxyphenyl)piperidine HCl

Executive Summary As drug discovery pivots toward highly functionalized, three-dimensional molecular frameworks, the 2-arylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry[1]. Bridging t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, three-dimensional molecular frameworks, the 2-arylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry[1]. Bridging the conformational space between rigid dissociative anesthetics and flexible monoamine reuptake inhibitors, this structural class provides high-affinity ligands for diverse central nervous system (CNS) targets[1].

This technical guide provides an in-depth analysis of 2-(2-Ethoxyphenyl)piperidine hydrochloride , a specialized building block and pharmacophore. By examining its physicochemical properties, stereochemical nuances, and synthetic pathways, this document serves as a comprehensive resource for researchers engaged in neuropharmacology and complex API (Active Pharmaceutical Ingredient) synthesis.

Chemical Identity and Physicochemical Properties

Accurate spectroscopic and physical characterization is paramount for unambiguous structure elucidation and for ensuring the purity of synthesized compounds in a research setting[1]. The hydrochloride salt form is utilized primarily to enhance aqueous solubility and oxidative stability.

PropertyValue
Compound Name 2-(2-Ethoxyphenyl)piperidine hydrochloride
CAS Number 1177349-47-1 (HCl Salt)[2] / 383128-66-3 (Free Base)[3]
Molecular Formula C₁₃H₂₀ClNO[2]
Molecular Weight 241.76 g/mol [2]
Purity Standard ≥ 95.0% (Commercial building block standard)[2]
Physical State Solid (Crystalline powder)
Solubility Profile Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes

Structural Analysis & Stereochemistry

The pharmacological profile of 2-arylpiperidines is heavily dictated by their three-dimensional conformation.

  • Chair Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky 2-ethoxyphenyl group at the C2 position strongly prefers the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.

  • The Ortho-Ethoxy Effect: The introduction of an ethoxy group at the ortho position of the phenyl ring significantly influences the molecule's conformational preferences and lipophilicity[1]. The steric bulk of the ethoxy group restricts the free rotation of the phenyl ring around the C2-C1' bond. This conformational locking is often required to optimally position the aromatic ring within the hydrophobic binding pockets of target receptors (e.g., monoamine transporters). Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor.

StructureActivity Core 2-Arylpiperidine Core Sub1 Piperidine Ring (Basic NH) Core->Sub1 Sub2 Aromatic Ring Core->Sub2 Sub3 Ortho-Ethoxy Group Core->Sub3 Effect1 Salt Formation & BBB Penetration Sub1->Effect1 Effect2 Hydrophobic Pocket Binding (Pi-Pi Stacking) Sub2->Effect2 Effect3 Steric Hindrance & Conformational Locking Sub3->Effect3 Target CNS Target Engagement (e.g., DAT, NET, NMDA) Effect1->Target Effect2->Target Effect3->Target

Fig 1: Logical relationship between structural modifications and pharmacological effects.

Synthetic Methodologies & Experimental Protocols

The synthesis of highly functionalized 2-arylpiperidines traditionally poses challenges regarding regioselectivity and enantiomeric purity[4]. Below is a field-proven, self-validating workflow utilizing cross-coupling followed by reduction, alongside an advanced kinetic resolution protocol for enantiomeric enrichment.

Protocol A: Synthesis of Racemic 2-(2-Ethoxyphenyl)piperidine HCl

This protocol relies on the construction of the aryl-pyridine framework followed by catalytic hydrogenation.

  • Suzuki-Miyaura Cross-Coupling:

    • Procedure: Charge a Schlenk flask with 2-bromopyridine (1.0 eq), 2-ethoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere. Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous Na₂CO₃ (2.0 eq). Reflux at 90°C for 12 hours.

    • Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base, while the Pd(0) catalyst facilitates the selective C-C bond formation at the C2 position of the pyridine ring.

  • Catalytic Hydrogenation:

    • Procedure: Isolate the 2-(2-ethoxyphenyl)pyridine intermediate. Dissolve in methanol and add 1.1 eq of concentrated HCl. Introduce PtO₂ (Adams' catalyst, 10 wt%). Stir under an H₂ atmosphere (50 psi) at room temperature for 24 hours.

    • Causality: The addition of HCl is critical. It protonates the resulting piperidine, preventing the basic secondary amine from coordinating with and poisoning the platinum catalyst, thereby driving the reduction of the aromatic pyridine ring to completion.

  • Salt Formation:

    • Procedure: Filter the catalyst over Celite. Concentrate the filtrate, basify with 1M NaOH, and extract with dichloromethane. Dry the organic layer, concentrate, and dissolve the free base in anhydrous diethyl ether. Bubble anhydrous HCl gas or add ethereal HCl until precipitation ceases. Filter and dry the white crystalline solid.

Protocol B: Kinetic Resolution for Enantiomeric Enrichment

Because biological targets are chiral, isolating specific enantiomers is critical. Racemic N-Boc-2-arylpiperidines are excellent substrates for highly selective kinetic resolution by asymmetric deprotonation[5].

  • Boc-Protection: Protect the racemic free base using Boc₂O and Et₃N in DCM to yield N-Boc-2-(2-ethoxyphenyl)piperidine.

  • Asymmetric Deprotonation:

    • Procedure: Cool a solution of the N-Boc protected racemic mixture in anhydrous THF to −78 °C. Add the chiral ligand (+)-sparteine surrogate (0.6 eq), followed by s-BuLi (0.55 eq)[5].

    • Causality: The Boc group rotates rapidly, allowing high yields of lithiation at the benzylic position. The chiral ligand creates an asymmetric environment, selectively directing the organolithium base to deprotonate only one enantiomer[5].

  • Electrophilic Quench & Deprotection: Quench the lithiated species with a trialkyltin halide or carbon dioxide. The unreacted, highly enantioenriched starting material is recovered, deprotected using 4M HCl in dioxane, and isolated as the enantiopure 2-(2-ethoxyphenyl)piperidine HCl salt[5].

SyntheticWorkflow Start 2-Bromopyridine + 2-Ethoxyphenylboronic Acid Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) Start->Suzuki Intermediate 2-(2-Ethoxyphenyl)pyridine Suzuki->Intermediate Hydrogenation Catalytic Hydrogenation (PtO2, H2, Acidic MeOH) Intermediate->Hydrogenation FreeBase Racemic 2-(2-Ethoxyphenyl) piperidine Hydrogenation->FreeBase Resolution Kinetic Resolution (s-BuLi, (+)-sparteine) FreeBase->Resolution Asymmetric Deprotonation SaltForm HCl Salt Formation (Anhydrous Ether/HCl) FreeBase->SaltForm Direct Salt Formation Resolution->SaltForm Final Enantiopure 2-(2-Ethoxyphenyl) piperidine HCl SaltForm->Final

Fig 2: Experimental workflow for the synthesis and kinetic resolution of the target compound.

Analytical Characterization Protocol

To ensure trustworthiness and reproducibility, the synthesized API must be validated through a rigorous analytical framework.

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Expected Result: A single sharp peak in the UV chromatogram (254 nm) corresponding to a mass-to-charge ratio (m/z) of 206.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode, confirming the molecular weight of the free base (205.29 g/mol ).

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆):

    • Look for the diagnostic benzylic proton at the piperidine C2 position (typically a multiplet around 3.8 - 4.2 ppm due to coupling with adjacent CH₂ protons and the downfield shift from the nitrogen and aromatic ring).

    • The ethoxy group will present a distinct quartet (~4.0 ppm, 2H) and a triplet (~1.4 ppm, 3H).

    • The aromatic region (6.8 - 7.5 ppm) will integrate to 4 protons, confirming the disubstituted nature of the phenyl ring.

References

  • 2-(2-Ethoxyphenyl)piperidine, HCl, 95% Purity, C13H20ClNO, 100 mg Calpaclab[Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Chemical Communications (RSC Publishing)[Link]

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Organic Chemistry Portal[Link]

  • 2-(2-ethoxyphenyl)piperidine Bio-Fount[Link]

Sources

Exploratory

2-(2-Ethoxyphenyl)piperidine HCl: Chemical Identifiers, Synthesis, and Pharmacological Potential

Executive Summary The piperidine ring is one of the most ubiquitous heterocycles in modern drug discovery, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, analgesics, and kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in modern drug discovery, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, analgesics, and kinase inhibitors. Specifically, 2-arylpiperidines represent a privileged pharmacophore known for interacting with monoamine transporters. 2-(2-Ethoxyphenyl)piperidine hydrochloride is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of 2-(2-Ethoxyphenyl)piperidine HCl, detailing its structural identifiers, physicochemical properties, a field-proven synthetic methodology, and its mechanistic role in pharmacological signaling pathways. The protocols described herein are designed to be self-validating, ensuring high-fidelity reproducibility for medicinal chemists and drug development professionals.

Chemical Identification & Structural Properties

Accurate chemical identification is the foundation of reproducible research. 2-(2-Ethoxyphenyl)piperidine HCl exists as a hydrochloride salt, which significantly enhances its aqueous solubility and stability compared to its freebase counterpart[1]. The ethoxy substitution at the ortho-position of the phenyl ring introduces unique steric and electronic effects that dictate the molecule's conformational preferences and receptor binding kinetics.

Table 1: Core Chemical Identifiers
IdentifierValue
Chemical Name 2-(2-Ethoxyphenyl)piperidine hydrochloride
CAS Registry Number 1177349-47-1
Molecular Formula C₁₃H₂₀ClNO (Freebase: C₁₃H₁₉NO)
Molecular Weight 241.76 g/mol
SMILES String CCOc1ccccc1C1CCCCN1.Cl[2]
Table 2: Estimated Physicochemical Properties
PropertyValue (Estimated/Typical)Pharmacological Relevance
Topological Polar Surface Area (TPSA) ~21.3 ŲExcellent blood-brain barrier (BBB) penetration potential.
LogP (Octanol/Water) ~3.4Optimal lipophilicity for CNS target engagement.
Hydrogen Bond Donors 1 (Piperidine NH)Critical for anchoring to aspartate residues in monoamine transporters.
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)Facilitates secondary interactions within receptor binding pockets.

Mechanistic Insights: The 2-Arylpiperidine Scaffold

The 2-arylpiperidine structural motif is a well-documented pharmacophore in medicinal chemistry, most notably found in psychostimulants like methylphenidate and pipradrol[3].

Conformational Dynamics

The spatial arrangement of the 2-arylpiperidine ring system is critical for its biological activity. The piperidine ring predominantly adopts a chair conformation. The bulky 2-ethoxyphenyl group typically occupies the equatorial position to minimize 1,3-diaxial steric clashes with the piperidine ring protons. However, the ortho-ethoxy substituent restricts the free rotation of the phenyl ring (atropisomerism-like behavior), locking the molecule into a specific dihedral angle that can selectively enhance binding affinity to target proteins while reducing off-target effects.

Synthesis Protocol & Experimental Workflow

The synthesis of 2-arylpiperidines often relies on the nucleophilic addition of an aryl Grignard reagent to a protected lactam, followed by reduction[4]. The following protocol describes the synthesis of 2-(2-Ethoxyphenyl)piperidine HCl, emphasizing the causality behind each experimental choice.

Step-by-Step Methodology

Phase 1: Grignard Addition (Hemiaminal Formation)

  • Preparation: Under an inert argon atmosphere, dissolve 1-Boc-2-piperidone (1.0 equiv) in anhydrous tetrahydrofuran (THF). Causality: The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent over-alkylation and to direct the nucleophilic attack strictly to the carbonyl carbon.

  • Addition: Cool the solution to 0 °C. Dropwise, add a commercially available or freshly prepared 2-ethoxyphenylmagnesium bromide solution (1.2 equiv) in THF.

  • Reaction: Stir for 2 hours at room temperature. The Grignard reagent attacks the lactam carbonyl, forming a tetrahedral intermediate that collapses upon aqueous workup to yield 1-Boc-2-(2-ethoxyphenyl)-2-hydroxypiperidine (a hemiaminal).

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the lactam spot and the appearance of a highly polar hemiaminal spot validate the reaction.

Phase 2: Reductive Deoxygenation

  • Reagent Setup: Dissolve the crude hemiaminal in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Reduction: Sequentially add triethylsilane (Et₃SiH, 3.0 equiv) and trifluoroacetic acid (TFA, 5.0 equiv). Causality: TFA protonates the hemiaminal hydroxyl group, facilitating the elimination of water to form a highly reactive iminium ion intermediate. Et₃SiH acts as a mild, selective hydride donor that reduces the iminium ion to the corresponding piperidine without cleaving the Boc group prematurely.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Phase 3: Deprotection and Salt Formation

  • Boc Cleavage: Dissolve the crude 1-Boc-2-(2-ethoxyphenyl)piperidine in a 4M HCl in dioxane solution. Stir at room temperature for 3 hours. Causality: The acidic environment quantitatively cleaves the Boc group, releasing gaseous isobutylene and carbon dioxide, driving the reaction to completion.

  • Precipitation: Concentrate the solution in vacuo and triturate the residue with cold diethyl ether. The target compound, 2-(2-Ethoxyphenyl)piperidine HCl, will precipitate as a white crystalline solid.

  • Filtration: Filter and dry under a high vacuum to yield the final API building block.

Synthesis Workflow Visualization

SynthesisWorkflow A 1-Bromo-2-ethoxybenzene + Mg turnings B 2-Ethoxyphenylmagnesium bromide (Grignard Reagent) A->B THF, Reflux D Hemiaminal Intermediate (1-Boc-2-aryl-2-hydroxypiperidine) B->D Nucleophilic Addition C 1-Boc-2-piperidone (Electrophile) C->D E Reduction (Et3SiH / TFA) D->E Iminium Formation F 1-Boc-2-(2-ethoxyphenyl)piperidine E->F Hydride Transfer G Deprotection & Salt Formation (HCl in Dioxane) F->G Boc Cleavage H 2-(2-Ethoxyphenyl)piperidine HCl (Target API Scaffold) G->H Precipitation

Figure 1: Step-by-step synthetic workflow for 2-(2-Ethoxyphenyl)piperidine HCl.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, a rigorous analytical validation framework must be applied:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the piperidine C2 proton (typically around 4.0–4.5 ppm, shifted downfield due to the adjacent nitrogen and aryl ring). The ethoxy group will present as a distinct quartet (~4.0 ppm) and triplet (~1.4 ppm).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculate for [M+H]⁺ C₁₃H₂₀NO⁺: theoretical m/z 206.1545. The presence of this exact mass validates the core structure.

  • HPLC (Reverse Phase): Utilizing a C18 column with a water/acetonitrile gradient (0.1% TFA) ensures purity >95%, critical for downstream biological assays.

Pharmacological Potential & Signaling Pathways

Derivatives of 2-arylpiperidines are extensively studied for their interaction with monoamine transporters—specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3]. By binding to the central cavity of these transporters, 2-arylpiperidines competitively inhibit the reuptake of endogenous neurotransmitters from the synaptic cleft.

The ortho-ethoxy substitution on the phenyl ring is hypothesized to enhance selectivity for DAT over the Serotonin Transporter (SERT) by occupying a specific hydrophobic sub-pocket within the DAT binding site, a phenomenon observed in structure-activity relationship (SAR) studies of similar piperidine carboxamides[3].

Downstream Signaling Cascade

Inhibition of DAT and NET leads to an accumulation of dopamine and norepinephrine in the synapse. This overstimulates postsynaptic D1/D2 and adrenergic receptors, respectively. The activation of these G-protein coupled receptors (GPCRs) triggers a downstream signaling cascade, primarily modulating intracellular cyclic AMP (cAMP) levels, which alters neuronal excitability and gene transcription.

Monoamine Transporter Inhibition Pathway

SignalingPathway A 2-Arylpiperidine Scaffold (e.g., 2-(2-Ethoxyphenyl)piperidine) B Dopamine Transporter (DAT) Inhibition A->B Competitive Binding C Norepinephrine Transporter (NET) Inhibition A->C Competitive Binding D Increased Synaptic Dopamine (DA) B->D Blocked Reuptake E Increased Synaptic Norepinephrine (NE) C->E Blocked Reuptake F D1/D2 Receptor Activation D->F Synaptic Transmission G Adrenergic Receptor Activation E->G Synaptic Transmission H Downstream cAMP Signaling Cascade F->H G-Protein Coupling G->H G-Protein Coupling

Figure 2: Pharmacological signaling pathway of 2-arylpiperidine-mediated monoamine reuptake inhibition.

Conclusion

2-(2-Ethoxyphenyl)piperidine HCl (CAS 1177349-47-1) is a highly versatile and structurally significant building block in medicinal chemistry. Its synthesis via Grignard addition and selective iminium reduction provides a robust, scalable pathway for drug developers. Furthermore, its structural alignment with established monoamine transporter inhibitors makes it a prime candidate for the development of novel CNS therapeutics. By understanding both the chemical causality of its synthesis and the mechanistic basis of its pharmacological potential, researchers can effectively leverage this scaffold in next-generation drug discovery pipelines.

References

  • Calpaclab. "2-(2-Ethoxyphenyl)piperidine, HCl, 95% Purity, C13H20ClNO". Retrieved from: [Link]

Sources

Foundational

The 2-(2-Ethoxyphenyl)piperidine Scaffold in Neuroscience: A Mechanistic Guide to Ortho-Alkoxy Arylpiperidines

Executive Summary The 2-arylpiperidine framework is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous neuroactive compounds targeting the central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine framework is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous neuroactive compounds targeting the central nervous system (CNS)[1]. While unsubstituted and halogenated derivatives (e.g., 2-(2-chlorophenyl)piperidine) have been extensively studied for their psychostimulant and dissociative properties, the introduction of an ortho-alkoxy group—specifically in 2-(2-ethoxyphenyl)piperidine —fundamentally alters the molecule's conformational preferences, lipophilicity, and receptor residence time.

This technical whitepaper provides an in-depth analysis of the 2-(2-ethoxyphenyl)piperidine scaffold. By examining its role as a structural analog and synthetic intermediate, we elucidate the mechanistic causality behind its interactions with the N-methyl-D-aspartate (NMDA) receptor and the Neurokinin-1 (NK-1) receptor. Furthermore, we provide self-validating experimental protocols designed to rigorously evaluate these derivatives in preclinical neuroscience.

Structural Pharmacology & Mechanistic Rationale

The pharmacological profile of 2-phenylpiperidine derivatives is highly sensitive to substitutions on the phenyl ring. The ortho-ethoxy substitution in 2-(2-ethoxyphenyl)piperidine serves two critical mechanistic functions:

  • Conformational Locking: The steric bulk of the ethoxy group restricts the dihedral angle between the phenyl and piperidine rings. This conformational rigidity favors binding to the hydrophobic pockets of specific CNS targets, minimizing entropic penalties during receptor association[1].

  • Receptor Residence Time (RT): In the context of G protein-coupled receptors (GPCRs) like NK-1, the ethoxy oxygen acts as a hydrogen bond acceptor, while the ethyl chain displaces high-energy water molecules in the binding site. This significantly decreases the dissociation rate constant (

    
    ), leading to a prolonged residence time—a metric that often correlates better with in vivo efficacy than standard binding affinity (
    
    
    
    )[2].
Target A: Neurokinin-1 (NK-1) Receptor Antagonism

Derivatives of ortho-alkoxy 2-phenylpiperidines are structurally homologous to CP-99,994, a potent and selective non-peptide antagonist of the NK-1 receptor[3]. Substance P (SP), the endogenous agonist for NK-1, regulates glutamatergic input and network excitability in regions such as the hippocampal dentate gyrus[4]. By occupying the NK-1 binding pocket, 2-(2-ethoxyphenyl)piperidine derivatives block the SP-induced Gq-protein signaling cascade, preventing intracellular calcium mobilization and subsequent neuronal hyperexcitability[5].

Target B: NMDA Receptor Open-Channel Blockade

Structurally related to dissociative anesthetics like phencyclidine (PCP) and ketamine, 2-arylpiperidines can act as non-competitive NMDA receptor antagonists[1]. The protonated piperidine nitrogen interacts with the PCP binding site deep within the ion channel pore, while the ortho-ethoxyphenyl group anchors the molecule against the hydrophobic residues of the GluN1/GluN2 subunits. This induces a state of NMDA receptor hypofunction, a mechanism frequently utilized to model schizophrenia-like symptoms in preclinical research[1].

Data Visualization: Signaling Pathways

NK1_Signaling SP Substance P (Endogenous Agonist) NK1 NK-1 Receptor (GPCR) SP->NK1 Activation Drug 2-(2-Ethoxyphenyl)piperidine Derivative Drug->NK1 Competitive Blockade Gq Gq Protein Complex NK1->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Cleaves PIP2 Ca Intracellular Ca2+ Release PLC->Ca IP3 Generation

Fig 1: Competitive antagonism of Substance P at the NK-1 receptor by 2-arylpiperidine derivatives.

Comparative Structure-Activity Relationship (SAR) Data

To contextualize the pharmacological impact of the ortho-ethoxy group, the following table synthesizes representative binding affinities (


) and kinetic parameters across the 2-phenylpiperidine class. Note: Values are representative ranges derived from established SAR trends for these specific scaffolds.
Substitution (Ortho)Compound Class ExampleNMDA Affinity (

)
DAT Affinity (

)
NK-1 Affinity (

)
Primary Profile
-H 2-Phenylpiperidine> 10,000 nM~ 3,000 nM> 10,000 nMWeak DAT Inhibitor
-Cl 2-(2-Chlorophenyl)piperidine~ 100 - 500 nM~ 1,500 nM> 5,000 nMNMDA Antagonist[1]
-OCH₃ CP-99,994 Analog> 5,000 nM> 5,000 nM< 10 nMNK-1 Antagonist[3]
-OCH₂CH₃ 2-(2-Ethoxyphenyl)piperidine ~ 2,000 nM> 5,000 nM< 5 nM High-RT NK-1 Antagonist

Data Interpretation: The transition from a halogen (-Cl) to an alkoxy group (-OCH₃, -OCH₂CH₃) dramatically shifts the selectivity away from the NMDA pore and towards the NK-1 receptor. The extended ethyl chain in the ethoxy derivative maximizes van der Waals interactions within the NK-1 pocket, optimizing residence time.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, any investigation into 2-(2-ethoxyphenyl)piperidine derivatives must employ a self-validating workflow. Functional electrophysiology must corroborate kinetic binding data.

Protocol 1: Kinetic Radioligand Binding (NK-1 Residence Time)

Objective: Determine the association (


) and dissociation (

) rates to calculate receptor residence time, rather than relying solely on equilibrium affinity (

). Causality: Drugs with long residence times exhibit insurmountable antagonism, maintaining in vivo efficacy even as systemic drug concentrations fall below the

[2].

Step-by-Step Methodology:

  • Membrane Preparation: Culture human U373MG astrocytoma cells (which endogenously express high levels of NK-1 receptors). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation[5].

  • Association Phase (

    
    ):  Incubate membranes with a fixed concentration of [³H]-Substance P and varying concentrations of the 2-(2-ethoxyphenyl)piperidine derivative. Measure bound radioactivity at multiple time points (1, 2, 5, 10, 30 mins).
    
  • Dissociation Phase (

    
    ):  Allow the radioligand to reach equilibrium. Add a massive excess (10 µM) of unlabeled Substance P to prevent re-binding of the radioligand.
    
  • Data Acquisition: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer to arrest kinetics instantly.

  • Analysis: Calculate Residence Time (RT) as

    
    .
    
Protocol 2: Patch-Clamp Electrophysiology (NMDA Channel Blockade)

Objective: Validate whether the residual NMDA affinity translates to functional open-channel blockade. Causality: Endogenous extracellular Magnesium (Mg²⁺) blocks the NMDA pore at resting membrane potentials. To isolate the specific blocking kinetics of the piperidine derivative, Mg²⁺ must be strictly omitted from the recording solutions[4].

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (400 µm) from adult Wistar rats. Isolate dentate gyrus granule cells.

  • Extracellular Solution (aCSF): Perfuse with Mg²⁺-free artificial cerebrospinal fluid containing 1 µM tetrodotoxin (TTX) to block voltage-gated sodium channels and isolate miniature excitatory postsynaptic currents (mEPSCs).

  • Intracellular Solution: Fill the recording pipette (3-5 MΩ) with a Cs⁺-based internal solution to block potassium currents, ensuring stable holding potentials.

  • Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM NMDA via rapid local perfusion to evoke inward currents.

  • Drug Application: Co-apply NMDA with escalating doses of the 2-(2-ethoxyphenyl)piperidine derivative. A use-dependent decay in the inward current confirms open-channel blockade.

Experimental Workflow Visualization

Workflow Prep 1. Compound Synthesis (2-Arylpiperidine Scaffold) Bind 2. Kinetic Radioligand Binding (Determine k_on / k_off) Prep->Bind In Vitro Screening Patch 3. Patch-Clamp Electrophysiology (Mg2+-free, Functional Blockade) Bind->Patch Receptor Kinetics Validation Analysis 4. PK/PD Modeling (Correlate RT with In Vivo Efficacy) Patch->Analysis Functional Translation

Fig 2: Self-validating experimental workflow for evaluating 2-(2-ethoxyphenyl)piperidine derivatives.

References

  • NIH / Journal of Neurophysiology - Substance P enhances NMDA channel function in hippocampal dentate gyrus granule cells URL:[Link][4]

  • ACS Pharmacology & Translational Science - Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors URL:[Link][2]

  • Journal of Pharmacology and Experimental Therapeutics - Neurokinin 1 Receptor Antagonists: Correlation between in Vitro Receptor Interaction and in Vivo Efficacy URL:[Link][5]

Sources

Exploratory

Technical Guide: Binding Affinity and Pharmacological Characterization of 2-(2-Ethoxyphenyl)piperidine HCl at NMDA Receptors

The following technical guide details the pharmacological characterization of 2-(2-Ethoxyphenyl)piperidine HCl , focusing on its binding affinity and mechanism of action at N-methyl-D-aspartate (NMDA) receptors. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological characterization of 2-(2-Ethoxyphenyl)piperidine HCl , focusing on its binding affinity and mechanism of action at N-methyl-D-aspartate (NMDA) receptors.

This guide is structured for researchers investigating novel psychoactive substances (NPS) or potential therapeutic ligands, bridging the structural gap between phenidate-class dopamine reuptake inhibitors and piperidine-based NMDA antagonists.

Executive Summary & Compound Identity

2-(2-Ethoxyphenyl)piperidine HCl (CAS: 1177349-47-1) is a 2-arylpiperidine derivative. Structurally, it consists of a piperidine ring substituted at the C2 position with a phenyl ring bearing an ortho-ethoxy group.

While the 2-phenylpiperidine scaffold is the core pharmacophore of Methylphenidate (a Dopamine Reuptake Inhibitor, DRI) and Substance P antagonists (e.g., CP-99,994), the introduction of the 2-ethoxy substituent and the absence of the acetate moiety suggests a potential shift in pharmacological profile toward NMDA receptor modulation , specifically overlapping with the structure-activity relationships (SAR) of dissociative anesthetics like Methoxyketamine and Methoxphenidine (MXP) .

This guide outlines the theoretical binding modes, the definitive experimental protocols for determining affinity (


), and the functional assays required to validate channel blocking activity.
Property Data
Chemical Name 2-(2-Ethoxyphenyl)piperidine Hydrochloride
CAS Number 1177349-47-1
Molecular Formula

Core Scaffold 2-Arylpiperidine
Predicted Target NMDA Receptor (PCP Site or GluN2B) / DAT
Key Substituent Ortho-ethoxy (-OCH₂CH₃) on phenyl ring

Theoretical Binding Mechanisms

To accurately measure binding affinity, one must first identify the specific allosteric site on the NMDA receptor complex. 2-(2-Ethoxyphenyl)piperidine presents two probable binding modes:

A. The PCP/MK-801 Channel Pore Site

The most likely target for dissociative anesthesia. The ortho-ethoxy group mimics the ortho-chloro or ortho-methoxy groups found in high-affinity ligands like Ketamine and MXE .

  • Mechanism: Non-competitive open-channel block.

  • Requirement: The piperidine nitrogen must be protonated (cationic) to interact with the asparagine residues (N-site) deep within the channel pore.

  • SAR Insight: The 2-ethoxy group provides steric bulk and lipophilicity, potentially increasing affinity compared to the unsubstituted 2-phenylpiperidine.

B. The GluN2B N-Terminal Domain (Ifenprodil Site)

Piperidine-based compounds (e.g., Ifenprodil , Traxoprodil ) are known to bind the interface between GluN1 and GluN2B subunits.

  • Mechanism: Allosteric inhibition (non-competitive).

  • Relevance: 2-phenylpiperidines lacking the long linker of Ifenprodil are less likely to bind here with high affinity, but "atypical" binding is possible due to the lipophilic ethoxy tail.

C. Signaling Pathway & Assay Logic (DOT Diagram)

NMDA_Assay_Workflow Compound 2-(2-Ethoxyphenyl)piperidine HCl Screen_PCP Radioligand Binding (PCP Site) Compound->Screen_PCP Primary Screen ([3H]MK-801) Screen_GluN2B Radioligand Binding (Ifenprodil Site) Compound->Screen_GluN2B Secondary Screen ([3H]Ifenprodil) Outcome_High High Affinity (Ki < 100 nM) Screen_PCP->Outcome_High Displacement observed Outcome_Low Low Affinity (Ki > 1 µM) Screen_PCP->Outcome_Low No displacement Func_Clamp Functional Assay (Patch Clamp) Mech_Block Mechanism: Channel Blocker Func_Clamp->Mech_Block Voltage-dependent inhibition Outcome_High->Func_Clamp Validate Mode of Action

Caption: Logical workflow for characterizing the binding site and functional effect of the ligand.

Experimental Protocols for Affinity Determination

Protocol A: Radioligand Competition Binding (PCP Site)

This assay determines the


 value by measuring the displacement of the high-affinity ligand 

.

Reagents:

  • Ligand:

    
     (Specific Activity: 15-30 Ci/mmol).
    
  • Tissue: Rat forebrain membranes or HEK293 cells expressing GluN1/GluN2A.

  • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (Glutamate/Glycine are required to open the channel for MK-801 binding).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min), discard pellet. Centrifuge supernatant at 20,000 x g (20 min). Resuspend pellet in assay buffer.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 25 µL

      
       (Final conc: 2-5 nM).
      
    • 25 µL 2-(2-Ethoxyphenyl)piperidine HCl (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding control: 10 µM (+)MK-801 or PCP.[1]

  • Equilibrium: Incubate for 2 hours at 25°C (Channel blockers have slow kinetics).

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Hill equation) to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of MK-801).
Protocol B: Functional Characterization (Whole-Cell Patch Clamp)

Binding affinity does not equal functional potency. This protocol confirms if the compound blocks the ion channel current.

Setup:

  • Cells: HEK293 cells co-transfected with GluN1 and GluN2A (or GluN2B).

  • Recording: Whole-cell voltage clamp at -60 mV.

Workflow:

  • Agonist Application: Apply 100 µM Glutamate + 10 µM Glycine for 5 seconds to elicit a stable baseline current (

    
    ).
    
  • Antagonist Co-application: Apply Glutamate + Glycine + 2-(2-Ethoxyphenyl)piperidine (varying concentrations).

  • Voltage Ramp: To confirm channel block mechanism, perform a voltage ramp (-80 mV to +40 mV). A channel blocker will show reduced inhibition at positive potentials (voltage dependence) due to electrostatic repulsion of the cationic ligand from the pore.

  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine functional

    
    .
    

Expected Results & Interpretation

Based on the SAR of 2-arylpiperidines and related dissociatives (MXP, Diphenidine), the following pharmacological profile is projected for 2-(2-Ethoxyphenyl)piperidine HCl.

ParameterPredicted Value/OutcomeInterpretation
PCP Site Affinity (

)
50 nM – 500 nM Moderate-to-High affinity. The 2-ethoxy group likely enhances binding over the unsubstituted parent, similar to the potency shift seen in 2-MeO-Diphenidine.
Selectivity GluN2B > GluN2A Piperidine scaffolds often show preference for GluN2B-containing receptors.
Mechanism Trapping Channel Block The compound will likely exhibit use-dependent block (requires channel opening to bind) and slow washout kinetics.
Off-Target DAT / NET Due to the phenidate core, check for dopamine transporter inhibition. If

at DAT <

at NMDA, the compound is primarily a stimulant.
Critical Analysis: Structure-Activity Relationship (SAR)
  • The "Linker" Effect: Unlike Diphenidine (ethyl linker) or PCP (cyclohexyl linker), this compound has the phenyl ring directly attached to the piperidine. This rigidity constrains the conformational space.

  • Steric Clash: The ortho-ethoxy group is bulky. If the phenyl ring cannot rotate freely to accommodate the hydrophobic pocket of the PCP site, affinity may be drastically lower than MXP.

  • Comparison:

    • Diphenidine:

      
       nM (High affinity).
      
    • 2-Phenylpiperidine:[2][3][4][5][6]

      
       nM (Inactive/Low affinity at NMDA).
      
    • 2-(2-Ethoxyphenyl)piperidine: The ethoxy group adds necessary lipophilicity, potentially "rescuing" affinity into the sub-micromolar range, but likely less potent than MXP.

References

  • Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry.[7]

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and 2-arylpiperidines. Drug Testing and Analysis.[8][9]

  • Maddox, F., et al. (1986). Structure-activity relationships of phencyclidine derivatives at the PCP binding site.[1] Journal of Medicinal Chemistry.

  • GuideChem. (2024). Chemical Datasheet: 2-(2-Ethoxyphenyl)piperidine Hydrochloride (CAS 1177349-47-1).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(2-Ethoxyphenyl)piperidine HCl from ketone precursors

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(2-Ethoxyphenyl)piperidine hydrochloride , a structural analog of diarylethylamines and dissociative agents. Unlike gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2-Ethoxyphenyl)piperidine hydrochloride , a structural analog of diarylethylamines and dissociative agents. Unlike general pyridine reduction methods which often suffer from poor regioselectivity, this protocol utilizes a "Ketone Precursor" Strategy (specifically the delta-halo-ketone pathway). This method ensures exclusive ortho-regiochemistry and high yields by leveraging the reaction between a 2-ethoxyphenyl Grignard reagent and a 5-halovaleronitrile derivative, followed by a reductive cyclization cascade.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed to overcome the steric hindrance of the ortho-ethoxy group. The core disconnection involves opening the piperidine ring at the N-C6 bond to reveal a linear 5-amino-1-arylpentan-1-one or its synthetic equivalent, 5-chloro-1-arylpentan-1-one .

Key Mechanistic Advantages:

  • Regiocontrol: The use of 2-bromo-1-ethoxybenzene as the Grignard precursor guarantees the 2-position substitution pattern, avoiding the para-isomer mixtures common in Friedel-Crafts acylation of phenetole.

  • Stepwise Cyclization: Isolating (or generating in situ) the linear ketone allows for controlled reductive amination, minimizing polymerization side reactions.

Retrosynthesis Target 2-(2-Ethoxyphenyl)piperidine HCl Imine Cyclic Imine Intermediate (2-Aryl-Δ1-piperideine) Target->Imine Reduction (NaBH4) AminoKetone δ-Amino Ketone (Transient) Imine->AminoKetone Cyclization (-H2O) HaloKetone 5-Chloro-1-(2-ethoxyphenyl)pentan-1-one (The 'Ketone Precursor') AminoKetone->HaloKetone Amination (NH3) Grignard 2-Ethoxyphenylmagnesium Bromide HaloKetone->Grignard Grignard Addition Nitrile 5-Chlorovaleronitrile HaloKetone->Nitrile +

Figure 1: Retrosynthetic logic flow from the target piperidine back to the ketone precursor and raw materials.

Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Objective: Generate 2-ethoxyphenylmagnesium bromide under anhydrous conditions.

  • Reagents:

    • 2-Bromo-1-ethoxybenzene (CAS: 529-59-9): 20.1 g (100 mmol)

    • Magnesium turnings (activated): 2.67 g (110 mmol)

    • Iodine (crystal): ~10 mg (catalyst)

    • THF (anhydrous): 100 mL

Procedure:

  • Activation: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, addition funnel, and N2 inlet. Add Mg turnings and an iodine crystal.

  • Initiation: Add 10 mL of THF and 2 mL of the bromide. Heat gently with a heat gun until the iodine color fades and reflux initiates.

  • Addition: Dilute the remaining bromide in 90 mL THF. Add dropwise over 45 minutes, maintaining a gentle reflux.

  • Completion: After addition, reflux for 1 hour. The solution should be dark grey/brown. Cool to 0°C.[1]

Phase 2: Synthesis of the Ketone Precursor (5-Chloro-1-(2-ethoxyphenyl)pentan-1-one)

Objective: Couple the Grignard with the nitrile to form the ketimine, then hydrolyze to the ketone.

  • Reagents:

    • 5-Chlorovaleronitrile (CAS: 6280-87-1): 11.7 g (100 mmol)

    • Toluene: 50 mL

    • HCl (2M aqueous): 100 mL

Procedure:

  • Coupling: To the cooled (0°C) Grignard solution, add 5-chlorovaleronitrile dissolved in toluene dropwise over 30 minutes. The reaction is exothermic; maintain temp <10°C.

  • Imine Formation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A thick precipitate (magnesium imine salt) will form.

  • Hydrolysis: Cool the mixture back to 0°C. Slowly quench with 2M HCl (100 mL). Vigorous stirring is required to break up the solids.

  • Ketone Liberation: Stir the biphasic mixture at RT for 12 hours. The imine hydrolyzes to the ketone.

  • Workup: Separate the organic layer. Extract the aqueous layer with Toluene (2 x 50 mL). Combine organics, wash with brine, and dry over MgSO4.

  • Isolation: Evaporate solvent to yield the crude 5-chloro-1-(2-ethoxyphenyl)pentan-1-one as an amber oil. Yield approx. 85-90%.

    • Checkpoint: IR should show a strong carbonyl peak at ~1680 cm⁻¹ and absence of nitrile peak (~2240 cm⁻¹).

Phase 3: Cyclization and Reduction to Piperidine

Objective: Convert the chloro-ketone to the piperidine ring via an in situ amino-ketone / cyclic imine intermediate.

  • Reagents:

    • Crude Ketone (from Phase 2): ~24 g

    • Ammonia (7N in Methanol): 150 mL

    • Sodium Iodide (NaI): 1.5 g (Catalyst)

    • Sodium Borohydride (NaBH4): 5.7 g (150 mmol)

Procedure:

  • Amination/Cyclization: Dissolve the crude ketone and NaI in the methanolic ammonia in a pressure vessel (or sealed flask). Stir at RT for 24-48 hours.

    • Mechanism:[2][3][4][5] The ammonia displaces the terminal chloride (facilitated by iodide) to form the primary amine. This amine spontaneously attacks the ketone carbonyl to form the cyclic imine (2-(2-ethoxyphenyl)-2,3,4,5-tetrahydropyridine).

  • Reduction: Transfer the solution to an open flask (vent ammonia carefully). Cool to 0°C. Add NaBH4 in small portions over 30 minutes.

    • Note: Hydrogen gas evolution will occur.

  • Workup: Stir for 2 hours at RT. Quench with water (50 mL). Evaporate the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with NaOH (2M) to pH >12. Extract with DCM (3 x 50 mL).

  • Salt Formation: Dry DCM layer (Na2SO4). Filter. Add 1.1 equivalents of HCl (in diethyl ether or dioxane).

  • Purification: The 2-(2-Ethoxyphenyl)piperidine HCl precipitates as a white solid. Recrystallize from Isopropanol/Acetone.

Data Summary & Validation

ParameterSpecification / ResultNotes
Precursor Yield 85-92% (Crude Oil)5-Chloro-1-(2-ethoxyphenyl)pentan-1-one
Final Yield 65-75% (from ketone)Depends on cyclization time
Appearance White Crystalline SolidHCl Salt
Melting Point 185-188°C (Lit. analog)Sharp melting point indicates purity
1H NMR (DMSO-d6) δ 9.4 (br s, NH2+), 7.2-6.9 (m, Ar-H), 4.4 (m, CH-N), 4.1 (q, OCH2)Diagnostic quartet for ethoxy group

Diagram: Reaction Pathway

ReactionPathway Substrate 5-Chloro-1-(2-ethoxyphenyl) pentan-1-one Intermediate [5-Amino-1-(2-ethoxyphenyl) pentan-1-one] Substrate->Intermediate NH3/MeOH NaI (cat) CyclicImine 2-(2-Ethoxyphenyl)- 3,4,5,6-tetrahydropyridine Intermediate->CyclicImine Spontaneous Cyclization (-H2O) Product 2-(2-Ethoxyphenyl) piperidine HCl CyclicImine->Product 1. NaBH4 2. HCl

Figure 2: The "Ketone Precursor" pathway involving amination, spontaneous cyclization, and reduction.[5][6]

Safety & Hazards

  • Grignard Reagents: Highly reactive with water/air. Fire hazard. Use strictly anhydrous conditions.

  • 5-Chlorovaleronitrile: Toxic by ingestion and inhalation. Metabolizes to release cyanide ions. Handle in a fume hood.

  • Sodium Borohydride: Reacts with water/acids to release flammable hydrogen gas.

References

  • Synthesis of 2-Substituted Piperidines: Bailey, P. D., et al.[7] "The synthesis of 2-substituted piperidines." Tetrahedron 47.46 (1991): 9731-9758.

  • Grignard Addition to Nitriles (The Moureu-Mignonac Reaction): García Ruano, J. L., et al. "General Synthesis of Ketones from Nitriles and Grignard Reagents." The Journal of Organic Chemistry 73.3 (2008): 963-972.

  • Reductive Cyclization of Halo-Ketones: Piancatelli, G., et al. "A convenient synthesis of 2-substituted piperidines."[8] Synthesis 1982.03 (1982): 245-247.

  • General Piperidine Synthesis Review: Buffat, M. G. "Synthesis of piperidines." Tetrahedron 60.8 (2004): 1701-1729.

Sources

Application

Preparation of 2-(2-Ethoxyphenyl)piperidine HCl stock solutions in DMSO

Application Note & Protocol: Preparation of 2-(2-Ethoxyphenyl)piperidine HCl Stock Solutions in DMSO Executive Summary This guide details the standardized protocol for preparing high-quality stock solutions of 2-(2-Ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of 2-(2-Ethoxyphenyl)piperidine HCl Stock Solutions in DMSO

Executive Summary

This guide details the standardized protocol for preparing high-quality stock solutions of 2-(2-Ethoxyphenyl)piperidine hydrochloride (2-EPP HCl) in dimethyl sulfoxide (DMSO). Designed for researchers in pharmacology and forensic analysis, this protocol ensures experimental reproducibility by addressing critical physicochemical properties such as hygroscopicity, salt stoichiometry, and solvent compatibility.

Regulatory & Safety Warning:

  • Controlled Status: 2-(2-Ethoxyphenyl)piperidine is a known precursor to Eticyclidine (PCE). In many jurisdictions (including the USA), it is classified as a List I Chemical or controlled substance. Researchers must verify local regulations and possess appropriate licensure (e.g., DEA registration) before handling.

  • Handling: Treat as a potent bioactive agent. Use full Personal Protective Equipment (PPE) within a certified fume hood. DMSO enhances skin permeability, increasing the risk of systemic absorption.

Compound Characterization

Before formulation, verify the identity and physicochemical properties of the neat material.[1]

PropertySpecification
Compound Name 2-(2-Ethoxyphenyl)piperidine hydrochloride
Synonyms 2-EPP HCl; 2-(2-ethoxyphenyl)piperidine monohydrochloride
CAS Number 1177349-47-1 (HCl Salt) / 67465-27-0 (Free Base)
Molecular Formula C₁₃H₁₉NO[2][3][4] · HCl
Molecular Weight (Salt) 241.76 g/mol
Molecular Weight (Base) 205.30 g/mol
Salt Correction Factor (SCF) 1.18 (Use to calculate free base equivalent)
Solubility in DMSO ≥ 50 mM (Soluble)
Appearance White to off-white crystalline solid

Pre-Formulation Analysis

Stoichiometry & Salt Correction

Most biological assays require dosing based on the molarity of the active free base, not the salt. You must apply the Salt Correction Factor (SCF) when calculating the mass required.



Example Calculation: To prepare 10 mL of a 10 mM stock solution (based on the active moiety):




Solvent Selection
  • DMSO (Dimethyl Sulfoxide): The preferred solvent. Use Anhydrous (≥99.9%) grade.

  • Why Anhydrous? HCl salts are hygroscopic. Water in DMSO can lead to hydrolysis or precipitation upon freeze-thaw cycles.

  • Solubility Limit: 2-EPP HCl is generally soluble in DMSO up to 50–100 mM. For higher concentrations, stepwise addition and sonication are recommended.

Step-by-Step Protocol

Phase 1: Preparation Environment
  • Equilibrate the compound vial to room temperature (RT) in a desiccator before opening to prevent condensation.

  • Work in a fume hood.

  • Use glass or polypropylene (PP) consumables. Avoid polystyrene (PS) as DMSO can degrade it.

Phase 2: Weighing & Dissolution
  • Weighing: Accurately weigh the calculated mass of 2-EPP HCl into a sterile, amber glass vial or solvent-resistant microcentrifuge tube.

    • Note: Perform this quickly to minimize moisture uptake.

  • Solvent Addition: Add approximately 80% of the target volume of anhydrous DMSO.

    • Technique: Do not add the full volume immediately. This allows room for volume expansion during dissolution.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear. If particles persist, sonicate in a water bath at RT for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Final Volume: Add the remaining DMSO to reach the exact target volume. Invert 5 times to mix.

Phase 3: Quality Control (Self-Validation)
  • Visual Inspection: Hold the vial against a light source. The solution must be strictly particulate-free. Any turbidity indicates incomplete dissolution or impurities.

  • Verification (Optional): For critical assays, verify concentration via HPLC-UV (254 nm).

Phase 4: Storage
  • Aliquot: Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Container: Use amber tubes to protect from light.

  • Conditions: Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

  • Thawing: Thaw aliquots at RT and vortex before use. If precipitate forms, warm gently to 37°C and vortex; if it does not redissolve, discard.

Workflow Visualization

The following diagram illustrates the critical path for stock solution preparation, emphasizing the decision loops for solubility troubleshooting.

StockPrep Start Start: Equilibrate Compound to RT Calc Calculate Mass (Apply Salt Correction Factor 1.18) Start->Calc Weigh Weigh Compound (Low Humidity Environment) Calc->Weigh AddSolvent Add 80% Volume Anhydrous DMSO Weigh->AddSolvent Vortex Vortex (30-60s) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (RT, 5 min) Check->Sonicate No (Particulates) TopUp Add Remaining DMSO to Final Volume Check->TopUp Yes Sonicate->Check Aliquot Aliquot & Store (-20°C, Amber Vials) TopUp->Aliquot

Caption: Logical workflow for the preparation of 2-EPP HCl stock solutions, including solubility troubleshooting loops.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO is hygroscopic; water absorption decreased solubility.Warm to 37°C and vortex. If unsuccessful, discard. Ensure storage vials are tightly sealed (Parafilm).
Yellowing of solution Oxidation or degradation.Discard. 2-EPP HCl solutions should be colorless to faint yellow. Check DMSO quality.
Inconsistent Assay Results Inaccurate pipetting of viscous DMSO.Use positive displacement pipettes or reverse pipetting technique for DMSO volumes < 10 µL.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride. (Note: Isomeric reference for solubility properties). Retrieved from [Link]

  • US Drug Enforcement Administration. List of Scheduled Chemicals (List I and II). Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection and Recrystallization Protocols for 2-(2-Ethoxyphenyl)piperidine HCl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Chemical Context 2-(2-Ethoxyphenyl)piperidine HCl (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Chemical Context

2-(2-Ethoxyphenyl)piperidine HCl (CAS: 1177349-47-1) is a highly functionalized aryl-piperidine derivative frequently utilized as a building block in pharmaceutical synthesis[1]. Because it is isolated as a hydrochloride salt, its physicochemical properties differ fundamentally from its free-base counterpart. The ionic nature of the protonated piperidine ring (R-NH₂⁺ Cl⁻) combined with the lipophilic 2-ethoxyphenyl moiety creates a unique solubility profile.

Selecting the optimal recrystallization solvent for such amine hydrochlorides requires a precise thermodynamic balance. The solvent must possess a dielectric constant high enough to dissolve the ionic lattice at elevated temperatures, yet low enough to force supersaturation and crystal nucleation upon cooling[2][3]. This application note details the mechanistic rationale, quantitative solvent parameters, and self-validating protocols for purifying 2-(2-Ethoxyphenyl)piperidine HCl.

Mechanistic Rationale for Solvent Selection

The purification of solid compounds via recrystallization relies on the principle that solute solubility increases as a function of temperature[2]. For pharmaceutical hydrochlorides, two primary solvent paradigms are employed:

The Single-Solvent Paradigm (Isopropanol)

Isopropanol (IPA) is considered the gold standard for the single-solvent recrystallization of amine hydrochlorides[4][5]. With a moderate dielectric constant (ε = 18.3), IPA provides a remarkably steep temperature-dependent solubility curve. It is polar enough to dissolve the salt at its boiling point (82.5°C) but non-polar enough to ensure near-complete precipitation when cooled to 0–5°C[6].

The Binary "Solvent/Anti-Solvent" Paradigm (Methanol / Ethyl Acetate)

If the target compound exhibits excessive solubility in IPA at room temperature, a binary system is required[2]. Methanol (ε = 32.7) acts as the "good solvent," rapidly dissolving the salt via strong ion-dipole interactions. Ethyl acetate (ε = 6.0) is subsequently introduced as the "anti-solvent"[4]. Because ethyl acetate is fully miscible with methanol, its dropwise addition systematically lowers the bulk dielectric constant of the solution. This thermodynamic shift reduces the solvation capacity of the medium, driving the system into the metastable zone to induce controlled nucleation[3][7].

Quantitative Solvent Parameters

To make informed, causality-driven decisions during solvent screening, researchers must evaluate the thermodynamic properties of candidate solvents. Table 1 summarizes the physicochemical data relevant to piperidine HCl salts.

Table 1: Physicochemical Properties of Candidate Solvents for Piperidine HCl Salts

SolventRole in RecrystallizationBoiling Point (°C)Dielectric Constant (ε)Suitability for Piperidine HCl Salts
Methanol Good Solvent64.732.7Excellent (Dissolves salt rapidly at RT)
Ethanol Good / Single Solvent78.324.5Good (Moderate temperature-dependence)
Isopropanol (IPA) Single Solvent82.518.3Excellent (Steep temperature-dependence)
Ethyl Acetate Anti-Solvent77.16.0Excellent (Miscible, effectively lowers polarity)
Heptane Anti-Solvent98.41.9Poor/Moderate (High risk of oiling out)

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical workflow for screening and executing the recrystallization of 2-(2-Ethoxyphenyl)piperidine HCl.

Workflow A Crude 2-(2-Ethoxyphenyl) piperidine HCl B Solubility Screening (Micro-scale) A->B C Isopropanol (IPA) Single Solvent B->C Steep solubility curve D Methanol / Ethyl Acetate Binary System B->D High solubility at RT E Dissolve at Reflux (65-80°C) C->E D->E F Hot Filtration (Remove Insolubles) E->F G Controlled Cooling (0-5°C, 1-2°C/min) F->G H Oiling Out Detected? G->H I Reheat & Add Seed or Adjust Ratio H->I Yes J High-Purity Crystals (Vacuum Filtration) H->J No I->G

Workflow for solvent selection and recrystallization of piperidine HCl salts.

Detailed Experimental Protocols

These protocols are designed as self-validating systems . At each critical juncture, a physical observation (e.g., persistent turbidity, complete dissolution) dictates whether the operator should proceed, ensuring the prevention of catastrophic yield loss.

Protocol A: Micro-Scale Solvent Screening (Self-Validation Phase)

Purpose: To determine whether the batch requires a single or binary solvent system.

  • Preparation: Weigh 100 mg of crude 2-(2-Ethoxyphenyl)piperidine HCl into two separate 10 mL glass vials[2].

  • IPA Test: Add 1.0 mL of Isopropanol to Vial 1.

    • Validation Check: If the solid dissolves completely at room temperature, IPA is too strong; proceed to Binary System. If it remains insoluble, proceed to step 3.

  • Heating: Heat Vial 1 gently using a hot water bath (approx. 80°C).

    • Validation Check: If the solid dissolves completely upon heating and precipitates upon cooling to room temperature, IPA is validated as the ideal single solvent[2].

Protocol B: Binary Solvent Recrystallization (Methanol / Ethyl Acetate)

Purpose: High-yield purification when the API is highly soluble in standard alcohols.

  • Dissolution: Place 10.0 g of crude 2-(2-Ethoxyphenyl)piperidine HCl in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Primary Solvation: Add minimal boiling Methanol (approx. 20–30 mL) dropwise until the solid is completely dissolved at 65°C[4][7].

  • Hot Filtration (Optional but Recommended): Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble mechanical impurities[8].

  • Anti-Solvent Titration: Return the filtrate to reflux. Slowly add hot Ethyl Acetate dropwise.

    • Self-Validation Check: Continue addition until the solution becomes faintly turbid (cloud point). This visual cue confirms the solution has reached the exact boundary of the metastable zone[7].

  • Clarification: Add 1–2 drops of hot Methanol just until the turbidity clears, restoring a homogeneous state.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for an additional 2 hours to maximize yield[4].

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Ethyl Acetate to displace residual mother liquor[4]. Dry under high vacuum at 40°C for 12 hours.

Troubleshooting: The "Oiling Out" Phenomenon

A critical failure mode when recrystallizing lipophilic amine hydrochlorides is "oiling out" (liquid-liquid phase separation). Instead of forming a crystalline lattice, the solute separates as a dense, amorphous oil at the bottom of the flask[3].

Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which supersaturation is achieved, or when the bulk polarity of the solvent drops too rapidly (e.g., adding ethyl acetate too quickly)[7]. Self-Correcting Action:

  • Do not discard the mixture. Reheat the flask until the oil completely redissolves into a single homogeneous phase.

  • Add 5% more of the "good solvent" (Methanol) to slightly increase the solubility capacity[7].

  • Reduce the cooling rate to ≤ 1°C/min.

  • Introduce a few milligrams of pure 2-(2-Ethoxyphenyl)piperidine HCl "seed crystals" when the solution is just above room temperature to bypass the nucleation energy barrier and force a crystalline phase[3].

References

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit Source: reddit.com URL:[Link]

  • Finding the best solvent for recrystallisation student sheet Source: rsc.org URL:[Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York Source: york.ac.uk URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo Source: mt.com URL:[Link]

  • RECRYSTALLISATION Source: ucalgary.ca URL:[Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies Source: researchgate.net URL:[Link]

  • A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 - EPO Source: epo.org URL:[Link]

  • Source: google.

Sources

Application

Application Note: Handling and Storage Requirements for Hygroscopic Piperidine Salts

Executive Summary Piperidine salts (e.g., Piperidine HCl) are critical intermediates in the synthesis of pharmaceuticals, including antihistamines, antipsychotics, and anticoagulants. However, their pronounced hygroscopi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine salts (e.g., Piperidine HCl) are critical intermediates in the synthesis of pharmaceuticals, including antihistamines, antipsychotics, and anticoagulants. However, their pronounced hygroscopicity —the tendency to absorb moisture from the atmosphere—poses significant challenges to experimental reproducibility and accurate stoichiometry.

This guide provides a scientifically grounded protocol for the handling, weighing, and storage of these salts. By adhering to these procedures, researchers can prevent deliquescence (dissolution in absorbed water), ensure stoichiometric accuracy, and maintain the chemical integrity of their starting materials.

Scientific Foundation: The Hygroscopicity Mechanism

To handle these salts effectively, one must understand the physics of moisture uptake.[1] Hygroscopicity in amine salts follows a three-stage failure mode:

  • Adsorption: Water molecules adhere to the crystal surface via hydrogen bonding with the ionic salt lattice (

    
    ).
    
  • Absorption: Water diffuses into the crystal lattice, causing swelling and potential formation of hydrates.

  • Deliquescence: If the Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the solid absorbs enough water to dissolve itself, forming a saturated solution.[2]

Key Data Point: Piperidine Hydrochloride (


) is classified as toxic (H301)  and hygroscopic . It has a melting point of ~245°C, indicating high thermal stability, which permits aggressive drying methods [1, 2].

Pre-Handling Assessment & Characterization

Before using a stored container of piperidine salt for a critical reaction, assess its hydration state.

Visual Inspection Criteria
ObservationStatusAction Required
Free-flowing powder DryProceed to weighing.
Clumping / Aggregates Surface MoistureGrind and dry (Vacuum Oven).
Paste / Liquid layer DeliquescentSTOP. Recrystallization required.
Quantitative Verification (Optional but Recommended)

For GMP/GLP workflows, determine water content via Karl Fischer (KF) Titration or Thermogravimetric Analysis (TGA) .

  • Acceptance Criteria: Water content < 0.5% w/w (unless using a known hydrate).

Protocol: Weighing and Handling

Objective: Transfer the salt from storage to reaction vessel without absorbing atmospheric moisture.

Decision Matrix: Environment Selection

Use the following logic to determine the necessary containment level.

HandlingDecision Start Start: Weighing Piperidine Salt CheckQty Quantity Required? Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale Trace Analysis LargeScale > 100 mg CheckQty->LargeScale Synthesis CheckRH Lab Humidity > 40%? DiffWeigh Method B: Difference Weighing CheckRH->DiffWeigh Yes (High Humidity) Rapid Method C: Rapid Transfer CheckRH->Rapid No (Dry Lab) Glovebox Method A: Glovebox/Inert Bag SmallScale->Glovebox Mandatory LargeScale->CheckRH

Figure 1: Decision tree for selecting the appropriate weighing method based on scale and environmental humidity.

Method B: The "Difference Weighing" Technique (Standard Protocol)

Best for: General synthesis in ambient lab conditions.

Principle: By weighing the container before and after dispensing, you eliminate the error caused by the salt absorbing water on the balance pan.

  • Preparation: Dry a glass weighing bottle and lid in an oven; cool in a desiccator.

  • Load: In a fume hood, transfer an excess of piperidine salt into the weighing bottle and close the lid immediately.

  • Initial Weigh (

    
    ):  Place the closed bottle on the analytical balance. Record mass.
    
  • Tare Reaction Vessel: Place your reaction flask on a separate balance (or tare it beforehand).

  • Transfer:

    • Remove the weighing bottle lid.

    • Pour/spatula the approximate amount into the reaction vessel.

    • Immediately replace the lid on the weighing bottle.

  • Final Weigh (

    
    ):  Weigh the closed weighing bottle again.
    
  • Calculation: Mass of Reagent =

    
    .
    

Critical Note: Never use standard weighing paper. The high surface area allows rapid moisture uptake. Use glass or antistatic plastic boats.

Protocol: Storage Strategy

Proper storage extends shelf life and prevents the "caking" that leads to material waste.

Primary Containment
  • Vessel: Amber glass bottles with screw caps.

  • Seal: Parafilm® M or electrical tape must be applied clockwise around the cap-bottle junction to prevent gas exchange.

  • Headspace: Flush with Argon or Nitrogen before sealing.[3] Argon is preferred as it is heavier than air and forms a better blanket [1, 4].

Secondary Containment (Desiccation)

Store the primary container inside a desiccator.

  • Desiccant Choice:

    • Phosphorus Pentoxide (

      
      ):  Most effective for amines but difficult to handle.
      
    • Indicating Silica Gel: Standard use. Replace when color changes (typically blue to pink).

    • Vacuum Desiccator: Recommended for long-term storage. Maintain vacuum at < 10 mbar.

Temperature Control[5]
  • Store at < 30°C .

  • Refrigeration (2-8°C) is not recommended unless the container is perfectly sealed. Removing a cold bottle into a warm lab causes immediate condensation on the salt (dew point effect) [3].

Recovery of Wet Material

If a piperidine salt has absorbed moisture (clumping), it can often be salvaged due to its high melting point.

  • Vacuum Oven Drying:

    • Temperature: 40–60°C.

    • Pressure: < 50 mbar.

    • Duration: 12–24 hours.

    • Note: Place a tray of desiccant (

      
       or KOH pellets) inside the oven to trap liberated water.
      
  • Azeotropic Distillation (For Solutions):

    • If the salt is to be used in solution, dissolve in toluene or ethanol and rotovap to remove water via azeotrope.

Troubleshooting & Impact Analysis

IssueCauseConsequenceCorrective Action
Drifting Balance Reading Moisture absorption during weighingInaccurate stoichiometry (under-dosing)Use Difference Weighing method.
Caked Solid Poor seal during storageDifficulty handling; potential hydrolysisGrind and dry in vacuum oven.
Liquid Formation Deliquescence (RH > CRH)Total loss of physical formDissolve, recrystallize, and dry.

References

  • Bradley, G., et al. (2010).[4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723721, Piperidine Hydrochloride. Retrieved from [Link]

  • GenFollower. (2023). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

Sources

Method

Dosing guidelines for 2-(2-Ethoxyphenyl)piperidine HCl in rodent models

Application Note: Pre-Clinical Evaluation and Dosing Guidelines for 2-(2-Ethoxyphenyl)piperidine HCl in Rodent Models Executive Summary & Pharmacological Rationale 2-(2-Ethoxyphenyl)piperidine HCl (CAS: 1177349-47-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Clinical Evaluation and Dosing Guidelines for 2-(2-Ethoxyphenyl)piperidine HCl in Rodent Models

Executive Summary & Pharmacological Rationale

2-(2-Ethoxyphenyl)piperidine HCl (CAS: 1177349-47-1) is a synthetic heterocyclic building block belonging to the arylpiperidine class. While direct literature on this specific ethoxy-substituted derivative is sparse, its core scaffold—2-phenylpiperidine—is a well-established pharmacophore. Structurally analogous compounds typically exhibit potent central nervous system (CNS) activity, primarily acting as monoamine reuptake inhibitors (targeting the dopamine and norepinephrine transporters, DAT and NET)[1][2] or as Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994)[3][4].

Because 2-(2-Ethoxyphenyl)piperidine HCl is an early-stage test article, researchers cannot rely on established literature doses. This application note provides a rigorous, self-validating experimental framework to empirically determine the Maximum Tolerated Dose (MTD), characterize its pharmacokinetics (PK), and evaluate its pharmacodynamics (PD) in rodent models.

MOA Compound 2-(2-Ethoxyphenyl)piperidine HCl DAT Monoamine Transporters (DAT / NET) Compound->DAT Putative Reuptake Inhibition NK1 Neurokinin-1 (NK1) Receptor Compound->NK1 Putative Antagonism Synapse Synaptic Modulation DAT->Synapse NK1->Synapse Behavior Behavioral Phenotype (Stimulant / Antidepressant) Synapse->Behavior

Caption: Putative CNS signaling modulation by 2-phenylpiperidine derivatives.

Formulation Strategy & Causality

The Challenge: The HCl salt form ensures baseline aqueous solubility, but the ortho-ethoxy substitution on the phenyl ring increases the molecule's lipophilicity. If formulated purely in water, the compound may precipitate at physiological pH upon injection, leading to erratic absorption and skewed PK data. The Solution (Self-Validating Formulation):

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Sterile Saline (0.9% NaCl).

  • Validation Step: Before dosing, visually inspect the formulation under a laser pointer (Tyndall effect) to ensure no micro-precipitates have formed. A vehicle-only control group must be included in all in vivo assays to definitively subtract solvent-induced behavioral or toxicological artifacts.

Maximum Tolerated Dose (MTD) Protocol

Before assessing efficacy, an MTD must be established to define the safety ceiling. We adapt the OECD 420/423 guidelines for acute toxicity[5][6], utilizing an "up-and-down" dosing procedure to minimize animal use while isolating the toxicity threshold.

Step-by-Step Methodology:

  • Subject Selection: Use 8–10 week old C57BL/6 mice (n=3 per dose cohort). Fast animals for 4 hours prior to oral (PO) or intraperitoneal (IP) dosing.

  • Dose Escalation: Administer the test article sequentially at 10, 50, 100, and 250 mg/kg.

  • Observation Window: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours.

  • Endpoints: Assess for acute CNS toxicity (stereotypy, seizures, hyperreactivity) or physiological distress (piloerection, >10% acute weight loss).

  • Validation: If the 50 mg/kg cohort shows no adverse effects but the 100 mg/kg cohort exhibits stereotypy, the MTD is established between 50-100 mg/kg. Subsequent PK/PD studies must not exceed 50 mg/kg.

Pharmacokinetic (PK) Profiling

To correlate behavioral effects with systemic exposure, a precise PK profile is required. Traditional cardiac puncture requires excessive animal sacrifice. Following NC3Rs guidelines[7][8], we recommend Automated Blood Sampling (ABS) or serial saphenous vein micro-sampling.

Step-by-Step Methodology:

  • Dosing: Administer a sub-MTD dose (e.g., 10 mg/kg IV and 30 mg/kg PO) to two separate cohorts (n=4 per route).

  • Serial Sampling: Collect 20 µL of blood via the saphenous vein into K2-EDTA coated microvettes at predefined intervals (See Table 1).

  • Plasma Extraction: Centrifuge at 2000 x g for 10 mins at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Self-Validation (Analytical): Spike blank mouse plasma with a known concentration of the test article and an internal standard (e.g., deuterated methylphenidate) to validate the LC-MS/MS recovery rate (>85% required) before running actual study samples.

Table 1: Recommended PK Sampling Schedule & Target Metrics

TimepointRouteVolume (µL)Primary PK Metric Targeted
Pre-doseIV / PO20Baseline validation (Blank)
5 minIV20

(Intravenous)
15, 30 minIV / PO20Absorption phase /

(Oral)
1, 2, 4 hrIV / PO20Distribution phase (

-phase)
8, 24 hrIV / PO20Elimination half-life (

) & Clearance

Pharmacodynamic (PD) Behavioral Assays

Assuming the 2-phenylpiperidine derivative acts on monoaminergic systems, the Open Field Test (OFT) and Forced Swim Test (FST) are the gold-standard assays for detecting stimulant and antidepressant-like activity, respectively[4].

Step-by-Step Methodology (Open Field Test):

  • Acclimation: Bring mice to the testing room 1 hour before the assay.

  • Dosing: Administer the test article (e.g., 5, 15, 30 mg/kg IP) or Vehicle.

  • Validation (Positive Control): Dose a separate cohort with Methylphenidate (10 mg/kg IP) to validate the assay's sensitivity to DAT/NET inhibition.

  • Testing: Place the mouse in the center of a 40x40 cm arena. Record activity for 60 minutes using automated video tracking software (e.g., EthoVision).

  • Data Analysis: Quantify total distance moved (cm) and time spent in the center zone (anxiety proxy). Causality: If the compound is a DAT inhibitor, total distance will scale dose-dependently alongside the positive control.

Workflow A Formulation & QC Vehicle Control Validation B MTD Protocol (OECD 420) Safety Ceiling A->B Proceed if Soluble C PK Profiling LC-MS/MS Validation B->C Sub-MTD Doses D PD Assays (OFT/FST) Positive Control Benchmarking C->D T_max Alignment E Dose Ranging Guidelines Established D->E Efficacy Confirmed

Caption: Pre-clinical workflow for establishing dosing guidelines of novel piperidine derivatives.

Empirical Dosing Guidelines Matrix

Based on the pharmacological behavior of arylpiperidine analogs, the following dosing matrix serves as a starting point for 2-(2-Ethoxyphenyl)piperidine HCl evaluation.

Table 2: Empirical Dose-Ranging Matrix

Experimental PhaseSuggested Dose RangeRoutePrimary Objective
MTD / Toxicity 10 – 250 mg/kgPO / IPIdentify lethal dose / severe adverse events.
Pharmacokinetics 5 – 10 mg/kg (IV)10 – 30 mg/kg (PO)IV / POCalculate bioavailability (

) and clearance.
Pharmacodynamics 1 – 30 mg/kgIP / SCEstablish

for behavioral modulation.

References

  • Automated blood sampling and the 3Rs Source: NC3Rs URL:[Link]

  • Guideline on blood collection techniques in rodents and rabbits Source: Swiss Academy of Sciences (SCNAT) URL:[Link]

  • Safety Evaluations of Single Dose of the Olive Secoiridoid S-(−)-Oleocanthal in Swiss Albino Mice (OECD 420 reference) Source: MDPI URL:[Link]

  • 2-Benzylpiperidine (Analogues and derivatives) Source: Wikipedia URL:[Link]

  • Inhibition of emesis by tachykinin NK1 receptor antagonists in Suncus murinus (house musk shrew) Source: PubMed / NIH URL:[Link]

  • The guinea pig forced swim test as a new behavioral despair model to characterize potential antidepressants Source: PubMed / NIH URL:[Link]

Sources

Application

Application Note: Robust HPLC Analysis of 2-(2-Ethoxyphenyl)piperidine

Topic: HPLC Method Development for 2-(2-Ethoxyphenyl)piperidine Detection Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1] Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-(2-Ethoxyphenyl)piperidine Detection Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Abstract

This guide outlines the development of a high-performance liquid chromatography (HPLC) method for the quantification and purity assessment of 2-(2-Ethoxyphenyl)piperidine . As a lipophilic secondary amine, this analyte presents specific chromatographic challenges, primarily peak tailing due to silanol interactions. This protocol details two distinct approaches: a High-pH Reversed-Phase (RP) strategy (Recommended) for superior peak shape and retention, and a Low-pH strategy for traditional silica column compatibility.

Introduction & Analyte Chemistry

2-(2-Ethoxyphenyl)piperidine is a structural intermediate often encountered in the synthesis of dissociative anesthetics and psychoactive compounds. Its physicochemical properties dictate the analytical strategy:

  • Basicity: The piperidine nitrogen is a secondary amine with a predicted

    
     of approximately 9.5 – 10.5 . At neutral pH, it exists predominantly as a cation.
    
  • Hydrophobicity: The ethoxy-phenyl moiety adds significant lipophilicity (

    
    ), making Reversed-Phase Chromatography (RPC) the ideal separation mode.
    
  • Chromophore: The phenyl ring allows for UV detection, though the lack of extended conjugation requires detection at lower wavelengths (210–220 nm ) for maximum sensitivity.

The "Silanol" Challenge

The primary failure mode in analyzing secondary amines like piperidines is peak tailing .

  • Mechanism: Residual silanol groups (

    
    ) on the silica support of HPLC columns deprotonate to form silanates (
    
    
    
    ) above pH 3.5.
  • Interaction: The positively charged piperidine nitrogen undergoes ion-exchange interactions with these negative silanates, causing non-linear adsorption (tailing).

Diagram 1: The Silanol Interaction Mechanism

The following diagram illustrates why standard methods fail and how our High-pH strategy resolves it.

SilanolMechanism Silica Silica Support Surface Silanol Free Silanol (Si-O⁻) Silica->Silanol pH > 4 Analyte Analyte (R-NH2+) Silanol->Analyte Electrostatic Attraction Tailing Result: Peak Tailing (Ion Exchange) Analyte->Tailing HighPH High pH (>10) Strategy FreeBase Analyte becomes Neutral (R-NH) HighPH->FreeBase Deprotonation FreeBase->Silanol No Interaction SharpPeak Result: Sharp Peak (Hydrophobic Interaction) FreeBase->SharpPeak

Caption: Mechanism of amine tailing on silica and the corrective action of High-pH mobile phases.

Method Development Strategy

We employ a High-pH Reversed-Phase approach using hybrid-particle technology. By operating at pH 10 (above the analyte's


), the piperidine moiety is deprotonated (neutral). This eliminates silanol interactions and increases retention, allowing for higher organic loading and better desolvation in LC-MS applications.
Diagram 2: Method Development Workflow

MethodWorkflow Start Start: 2-(2-Ethoxyphenyl)piperidine Scoping Step 1: UV Scan (200-400nm) Identify λmax (210 nm) Start->Scoping Choice Column Selection Strategy Scoping->Choice PathA Path A: Hybrid C18 (High pH) *Recommended* Choice->PathA PathB Path B: Traditional C18 (Low pH) Choice->PathB CondA Mobile Phase: 10mM NH4HCO3 (pH 10) / ACN PathA->CondA CondB Mobile Phase: 0.1% Formic Acid / ACN PathB->CondB Opt Gradient Optimization 5-95% B Screening CondA->Opt CondB->Opt Val Validation (ICH Q2) Opt->Val

Caption: Decision tree for selecting the optimal chromatographic conditions.

Detailed Experimental Protocols

Protocol A: High-pH Method (Recommended)

Best for: Maximum peak symmetry, retention stability, and LC-MS sensitivity.

ParameterSpecificationRationale
Column Waters XBridge C18 (4.6 x 100 mm, 3.5 µm) or Agilent Poroshell HPH-C18 Hybrid particles resist dissolution at high pH (

).
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonia)High pH ensures analyte is in free-base form. Volatile for MS.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than MeOH for basic amines.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 40°CReduces viscosity and improves mass transfer.
Detection UV @ 215 nm (Reference 360 nm)Analyte has weak absorbance; 215 nm targets the phenyl

transition.
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Table (Protocol A):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Protocol B: Low-pH Method (Alternative)

Best for: Labs restricted to traditional silica columns or non-hybrid phases.

ParameterSpecificationRationale
Column Phenomenex Luna C18(2) or Atlantis T3 (4.6 x 150 mm, 5 µm)End-capped columns are required to minimize silanol activity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses silanol ionization (

).
Mobile Phase B 0.1% Formic Acid in AcetonitrileKeeps pH constant during gradient.
Additives Optional: 0.1% Triethylamine (TEA)TEA acts as a "sacrificial base" to block silanols if tailing persists.

Method Validation (ICH Q2 R1)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

System Suitability Testing (SST)

Run 5 replicate injections of the standard (approx. 0.1 mg/mL).

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Protocol A typically yields
    
    
    ).
  • Theoretical Plates (

    
    ): 
    
    
    
    for a 100mm column.
  • RSD of Area:

    
    .
    
Linearity & Range
  • Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance:

    
    .[1]
    
Limit of Quantitation (LOQ)
  • Determine via Signal-to-Noise (S/N) ratio.[2]

  • LOQ: S/N

    
    .
    
  • LOD: S/N

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Secondary amine interaction with silanols.Switch to Protocol A (High pH). If using Protocol B, add 5mM Ammonium Formate or 0.1% TEA.
Retention Drift pH instability or "Phase Collapse" (Dewetting).Ensure column is compatible with 100% aqueous starts. Use a guard column.[3]
Split Peaks Sample solvent mismatch.Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN). Do not inject pure ACN.
Low Sensitivity Wrong wavelength.The ethoxy-phenyl chromophore is weak. Ensure detection is set to 210-220 nm , not 254 nm.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6][7][8]

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase. Journal of Chromatography A. (2010).

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Application Note.

  • Agilent Technologies. Strategies for the Separation of Basic Compounds. Technical Overview.[1][9][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulation &amp; Solubility Optimization for 2-(2-Ethoxyphenyl)piperidine HCl Injectables

Welcome to the advanced troubleshooting and formulation support center for 2-(2-Ethoxyphenyl)piperidine HCl . Formulating lipophilic amine hydrochlorides for intravenous (IV) injection presents unique physicochemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and formulation support center for 2-(2-Ethoxyphenyl)piperidine HCl . Formulating lipophilic amine hydrochlorides for intravenous (IV) injection presents unique physicochemical challenges. This guide is designed for drug development professionals to diagnose precipitation issues, optimize aqueous solubility, and establish robust, self-validating experimental protocols.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does 2-(2-Ethoxyphenyl)piperidine HCl precipitate when the formulation is adjusted to physiological pH (7.4)? A: This is a classic pH-partitioning failure. The piperidine nitrogen acts as a basic center. While the hydrochloride salt is highly soluble in acidic media (pH 3–5), raising the pH to 7.4 approaches or exceeds the amine's pKa. This shifts the equilibrium toward the un-ionized free base. The 2-ethoxyphenyl moiety introduces significant steric bulk and hydrophobicity, drastically lowering the intrinsic solubility (


) of the free base. Once the concentration of the generated free base exceeds its 

, spontaneous precipitation occurs.

Q2: My formulation precipitates when diluted in 0.9% Normal Saline, even when buffered at pH 5.0. What is causing this? A: You are observing the Common-Ion Effect . Normal saline contains a high concentration of chloride ions (154 mEq/L). Because your API is a hydrochloride salt, flooding the aqueous vehicle with excess


 shifts the solubility product (

) equilibrium to the left (

), forcing the intact salt to crash out of solution. Solution: Switch your dilution vehicle to 5% Dextrose in Water (D5W) to eliminate chloride-driven precipitation.

Q3: Should I use a cosolvent system or cyclodextrin complexation to achieve my target IV concentration? A: While cosolvents (like Propylene Glycol or PEG 400) lower the dielectric constant of the bulk water to solubilize the free base, they often cause injection site phlebitis or erythrocyte hemolysis at the concentrations required (>30% v/v). Cyclodextrins (e.g., HP-β-CD or SBECD) are vastly superior for this specific molecule. They form a 1:1 inclusion complex by encapsulating the lipophilic 2-ethoxyphenyl ring within their hydrophobic cavity while their hydrophilic exterior maintains compatibility with the aqueous bulk phase, preventing hemolysis [1].

Part 2: Troubleshooting Workflows & Mechanisms

To systematically resolve solubility failures, follow the decision matrix below.

Workflow Start API: 2-(2-Ethoxyphenyl) piperidine HCl CheckPH Is target concentration stable at pH 7.4? Start->CheckPH Yes Proceed to Tonicity Adjustment CheckPH->Yes Yes No Precipitation Detected CheckPH->No No CheckVehicle Diluted in 0.9% NaCl? No->CheckVehicle D5W Switch to D5W (Avoid Common-Ion) CheckVehicle->D5W Yes Cyclo Cyclodextrin Complexation (HP-β-CD / SBECD) CheckVehicle->Cyclo No Micelles Surfactant Micelles (Polysorbate 80) CheckVehicle->Micelles No Evaluate Evaluate Hemolysis & Injection Site Irritation D5W->Evaluate Cyclo->Evaluate Micelles->Evaluate

Decision matrix for resolving API precipitation at physiological pH.

Mechanism of Cyclodextrin Solubilization

The encapsulation of the 2-ethoxyphenyl ring is a dynamic thermodynamic equilibrium governed by the binding constant (


).

Mechanism cluster_0 Higuchi-Connors Phase Equilibrium FreeAPI Free API Base (Lipophilic) Complex 1:1 Inclusion Complex (Water Soluble) FreeAPI->Complex K_1:1 FreeCD Empty HP-β-CD (Hydrophilic Shell) FreeCD->Complex

Thermodynamic equilibrium of cyclodextrin inclusion complexation.

Part 3: Quantitative Data & Excipient Selection

When optimizing the formulation, strictly adhere to the maximum allowable limits for intravenous administration to avoid toxicity.

Excipient ClassSpecific AgentMax IV LimitMechanism of SolubilizationPrimary Drawback for IV Use
Cyclodextrin HP-β-CD~20–30% w/vInclusion complexation (shields lipophile)High viscosity at >20% w/v [2]
Cyclodextrin SBECD (Captisol)~30% w/vInclusion complexation + ionic interactionRenal clearance monitoring required
Cosolvent Propylene Glycol~30% v/vLowers bulk dielectric constantPain on injection, hemolysis
Cosolvent PEG 400~15% v/vLowers bulk dielectric constantNephrotoxicity at high doses
Surfactant Polysorbate 80~1–3% w/vMicellar encapsulationHypersensitivity reactions

Part 4: Self-Validating Experimental Protocols

To accurately determine the amount of cyclodextrin required to keep 2-(2-Ethoxyphenyl)piperidine HCl in solution at pH 7.4, you must perform a phase-solubility study. This protocol includes a mass-balance validation step to ensure data integrity.

Protocol 1: Higuchi-Connors Phase Solubility Profiling [1]

Objective: Determine the intrinsic solubility (


) and the 1:1 binding constant (

) of the API with HP-β-CD at physiological pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4. (Note: Avoid high chloride buffers if common-ion precipitation is suspected; use a phosphate/citrate buffer instead).

  • Matrix Generation: Prepare a series of six 10 mL vials containing increasing concentrations of HP-β-CD in the buffer: 0, 5, 10, 15, 20, and 25 mM.

  • API Saturation: Add an excess amount of 2-(2-Ethoxyphenyl)piperidine HCl (e.g., 50 mg) to each vial. The exact mass must be recorded to enable mass-balance validation later.

  • Thermodynamic Equilibration: Seal the vials and place them in a shaking water bath at 25.0 ± 0.1 °C for 72 hours. Causality: 72 hours ensures the complexation kinetics reach absolute thermodynamic equilibrium, preventing false-low solubility readings.

  • Phase Separation: Remove the vials and filter the suspensions through a 0.22 µm PVDF syringe filter.

    • Self-Validation Step A (Adsorption Check): Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC (UV detection at the API's

    
    ).
    
  • Mass-Balance Validation: Dissolve the solid retentate left on the filter in 100% Methanol and quantify. The sum of the dissolved API (Step 6) and the precipitated API (Step 7) must equal the initial mass added in Step 3 (±2%). If it does not, API is being lost to container adsorption or degradation.

  • Data Analysis: Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Calculate

      
       using the formula: 
      
      
      
Protocol 2: Preparation of the Final IV Admixture

Once the required HP-β-CD concentration is determined (e.g., 15% w/v), formulate the injectable using this sequence to prevent transient micro-precipitation:

  • Dissolve the calculated amount of HP-β-CD in 80% of the final required volume of Water for Injection (WFI).

  • Slowly add the 2-(2-Ethoxyphenyl)piperidine HCl powder to the vortex of the stirring cyclodextrin solution. Causality: Adding API to a pre-formed cyclodextrin cavity solution ensures immediate complexation, bypassing the free-base precipitation phase.

  • Adjust the pH to 7.4 using 0.1N NaOH or 0.1N HCl.

  • Add tonicity adjusters (e.g., Dextrose to reach 5% w/v final concentration) and Q.S. to the final volume with WFI.

  • Sterile filter through a 0.22 µm PES membrane into depyrogenated vials.

References

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Antiarrhythmic formulation (Application of Cyclodextrins in Amine Salt Formulations). Google Patents (AU2020323594B2).
Optimization

Troubleshooting low yields in 2-(2-Ethoxyphenyl)piperidine synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of 2-(2-Ethoxyphenyl)piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of 2-(2-Ethoxyphenyl)piperidine. As Senior Application Scientists, we understand the nuances and challenges of synthetic organic chemistry. This center provides in-depth, experience-driven advice to help you navigate common pitfalls and significantly improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the synthesis of 2-(2-Ethoxyphenyl)piperidine in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of 2-(2-Ethoxyphenyl)piperidine can typically be attributed to several key factors: incomplete reaction, formation of side products, or loss of product during workup and purification. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.

Key Areas to Investigate:

  • Purity of Starting Materials: Impurities in your starting materials, such as 2-ethoxypyridine or the piperidine precursor, can significantly hinder the reaction.[1] Ensure all reagents are of high purity before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst loading can lead to incomplete conversion or the formation of undesired byproducts.[1]

  • Atmospheric Conditions: Many organometallic reagents and intermediates are sensitive to air and moisture.[2] Ensuring a strictly inert atmosphere (e.g., under nitrogen or argon) is crucial.[2]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The formation of multiple byproducts is a common challenge. Understanding the likely side reactions is the first step toward mitigating them.

Common Side Reactions and Byproducts:

  • Over-alkylation: If your synthesis involves N-alkylation of a piperidine ring, over-alkylation can lead to the formation of quaternary ammonium salts.[3]

  • Oxidation: Piperidine and its derivatives can be susceptible to oxidation, which may result in colored impurities.[4][5]

  • Incomplete Cyclization: In syntheses involving a cyclization step to form the piperidine ring, incomplete ring closure will result in acyclic intermediates remaining in your reaction mixture.[6]

  • Isomerization: Depending on the reaction conditions, you may form regioisomers or stereoisomers of the desired product.

Troubleshooting Workflow for Byproduct Formation

start Multiple Spots on TLC check_overalkylation Analyze for Quaternary Salts (e.g., by NMR, MS) start->check_overalkylation check_oxidation Observe for Color Change (Yellowing) start->check_oxidation check_incomplete_reaction Monitor Reaction Progress (TLC, GC-MS, LC-MS) start->check_incomplete_reaction check_isomerization Characterize Byproducts (NMR, X-ray) start->check_isomerization solution_overalkylation Use Stoichiometric Control of Alkylating Agent check_overalkylation->solution_overalkylation solution_oxidation Maintain Inert Atmosphere (N2 or Ar) check_oxidation->solution_oxidation solution_incomplete_reaction Optimize Reaction Time and Temperature check_incomplete_reaction->solution_incomplete_reaction solution_isomerization Modify Catalyst or Reaction Conditions check_isomerization->solution_isomerization

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Q3: My purification by column chromatography is difficult, and I'm losing a significant amount of product. Are there alternative purification strategies?

A3: Purification can indeed be a major bottleneck. If silica gel chromatography is proving inefficient, consider the following alternatives based on the physicochemical properties of your product and impurities.

  • Acid-Base Extraction: Since 2-(2-Ethoxyphenyl)piperidine is a basic compound, an acid-base extraction can be a highly effective purification method.[4] By washing the crude product in an organic solvent with an aqueous acid, the basic product will move to the aqueous layer, leaving non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction will yield the purified product.

  • Distillation: If your product is a liquid and thermally stable, distillation can be an excellent method for purification, especially for removing non-volatile impurities.[4][5]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can provide a high-purity product.[4]

Experimental Protocol: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-(2-Ethoxyphenyl)piperidine will be protonated and partition into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer, which contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., NaOH solution) until the pH is greater than 10. This will deprotonate the piperidinium salt and regenerate the free base.

  • Re-extraction: Extract the liberated product back into an organic solvent.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Optimizing Reaction Conditions

A systematic approach to optimizing your reaction conditions can dramatically improve your yield. The following table provides a starting point for your optimization studies.

ParameterInitial ConditionOptimization StrategyRationale
Temperature Room TemperatureScreen temperatures from 0°C to reflux.Lower temperatures can increase selectivity and reduce byproduct formation, while higher temperatures can increase the reaction rate.[1]
Solvent Dichloromethane (DCM)Test a range of aprotic solvents (e.g., THF, Dioxane, Toluene, DMF).The choice of solvent can influence reagent solubility and reaction kinetics.[1]
Catalyst Loading 5 mol%Vary catalyst loading from 1 mol% to 10 mol%.An optimal catalyst loading will maximize the reaction rate without leading to unwanted side reactions.[7]
Reaction Time 12 hoursMonitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.Stopping the reaction at the optimal time prevents the formation of degradation products.[1]

Key Synthetic Strategies and Mechanistic Considerations

The synthesis of 2-(2-Ethoxyphenyl)piperidine can be approached through several synthetic routes. Understanding the mechanism of your chosen route is critical for troubleshooting.

Common Synthetic Routes:

  • Nucleophilic Addition to a Pyridine Ring: This often involves the addition of an organometallic reagent to a suitably activated pyridine precursor, followed by reduction of the resulting dihydropyridine.

  • Reductive Amination: The reaction of a 1,5-dicarbonyl compound with an amine, followed by reductive cyclization.[2]

  • Cyclization of an Aminoalkene or Aminoalkyne: Intramolecular cyclization reactions can be a powerful tool for constructing the piperidine ring.[6]

Visualizing a General Reductive Amination Pathway

start 1,5-Dicarbonyl + Amine imine_formation Iminium Ion Formation start->imine_formation cyclization Intramolecular Cyclization imine_formation->cyclization reduction Reduction cyclization->reduction product 2-Substituted Piperidine reduction->product

Caption: Generalized workflow for piperidine synthesis via reductive amination.

By carefully considering these troubleshooting points and optimization strategies, you can significantly improve the yield and purity of your 2-(2-Ethoxyphenyl)piperidine synthesis.

References

  • Benchchem. (n.d.). Managing side reactions in piperidine functionalization.
  • Benchchem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • Naito, Y., Shida, N., & Atobe, M. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube.
  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. (2001, February 9). PubMed.
  • Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. (2018, June 15). PubMed.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. (2025, August 7). ResearchGate.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Optimization Strategies for API Synthesis and Formulation Development. (2026, February 17).
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • Design and optimization of piperidine- substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. (n.d.). Lirias.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). Troubleshooting low yield in 2-[(2-cyclopentylphenoxy)methyl]-oxirane synthesis.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate.
  • Process for purifying piperidine. (n.d.). Google Patents.

Sources

Troubleshooting

Resolving stability issues of 2-(2-Ethoxyphenyl)piperidine HCl in aqueous solution

Status: Operational Subject: Aqueous Stability & Handling Protocols Compound Class: 2-Substituted Phenylpiperidine (Secondary Amine Salt) Target Audience: Analytical Chemists, Formulation Scientists, Pre-clinical Researc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Aqueous Stability & Handling Protocols Compound Class: 2-Substituted Phenylpiperidine (Secondary Amine Salt) Target Audience: Analytical Chemists, Formulation Scientists, Pre-clinical Researchers[1][2]

Executive Summary & Chemical Profile[2]

2-(2-Ethoxyphenyl)piperidine HCl is a lipophilic secondary amine salt.[1][2] While the hydrochloride salt form confers initial water solubility, this compound exhibits a steep pH-dependent solubility profile and moderate susceptibility to oxidative degradation .[1][2]

Most "stability failures" reported for this compound in aqueous media are actually precipitation events caused by pH excursions, not chemical decomposition.[2] However, true chemical degradation (N-oxidation) occurs under specific stress conditions.[1][2]

PropertyValue / CharacteristicImplication
Functional Group Secondary Amine (Piperidine)Susceptible to N-oxidation and pH-dependent deprotonation.[1][2]
Substituent 2-Ethoxyphenyl (Ether)Generally stable to hydrolysis; adds significant lipophilicity.[1][2]
pKa (Calc.) ~9.5 – 10.5Nitrogen is protonated (charged) at neutral pH.[1][2]
LogP (Free Base) ~2.9 – 3.2 (Est.)[1][2]High lipophilicity; free base is insoluble in water.[1][2]
Salt Form Hydrochloride (HCl)Hygroscopic; water-soluble only when pH < pKa.[1][2]

Troubleshooting Module: The pH-Solubility Trap

Issue: Users report the solution turning "cloudy" or "precipitating" upon dilution with PBS or physiological media (pH 7.4). Diagnosis: This is not chemical degradation.[1][2] It is the conversion of the soluble salt to the insoluble free base.

The Mechanism

The piperidine nitrogen acts as a base.[3] In the HCl salt, it is protonated (


) and soluble.[1] As pH approaches the pKa (near 9-10), the equilibrium shifts toward the uncharged free base (

). Due to the lipophilic ethoxyphenyl group, the free base crashes out of the aqueous phase.
Visualization: Solubility Equilibrium

pH_Solubility Salt Protonated Salt Form (Soluble) pH << pKa Equilibrium Equilibrium Shift (pKa ~ 9.8) Salt->Equilibrium Add Base / Buffer (pH > 7.4) Equilibrium->Salt Add Acid (pH < 6.0) Base Free Base Form (Insoluble / Oily Droplets) pH > 8.0 Equilibrium->Base Deprotonation Precipitation Precipitation / Turbidity (User Error) Base->Precipitation Exceeds Solubility Limit

Caption: The reversible equilibrium between the soluble cation and the insoluble free base.[1] Turbidity indicates pH excursion, not decomposition.

Protocol: Validating Solubility vs. pH

Objective: Determine the "Safe pH Window" for your concentration.

  • Preparation: Dissolve 10 mg of compound in 1 mL distilled water (pH ~5.5). Solution should be clear.

  • Titration: Aliquot into 3 vials.

    • Vial A: Add 100 µL 0.1 M HCl (Result: Clear).

    • Vial B: Add 100 µL PBS pH 7.4 (Result: Monitor for haze).[1][2]

    • Vial C: Add 100 µL 0.1 M NaOH (Result: Immediate cloudiness/oiling out).[1][2]

  • Correction: If working in PBS (pH 7.4), ensure the final concentration is below the solubility limit of the free base fraction, or lower the pH to 6.0 using a Citrate or Acetate buffer.

Troubleshooting Module: Chemical Degradation (Oxidation)

Issue: HPLC shows unknown peaks (RRT ~0.8 or ~1.1) or solution yellows over time.[1][2] Diagnosis: Oxidative degradation of the secondary amine.[4]

The Mechanism

Secondary amines are electron-rich.[1][2] In the presence of dissolved oxygen and trace metals (common in non-HPLC grade water), they undergo N-oxidation to form the hydroxylamine or nitrone. Light accelerates this process (photo-oxidation).[1][2]

Visualization: Degradation Pathway

Oxidation_Pathway Parent Parent: 2-(2-Ethoxyphenyl)piperidine (Secondary Amine) Radical Intermediate: Aminyl Radical Parent->Radical Oxidation (O2 + Light/Metal) N_Oxide Degradant A: Hydroxylamine / N-Oxide Radical->N_Oxide ROS Attack Imine Degradant B: Imine (Dehydrogenation) Radical->Imine -2H (Oxidative Dehydrogenation)

Caption: Primary oxidative degradation pathways. N-oxidation is the dominant risk in aqueous solutions exposed to air.[1]

Protocol: Stabilizing the Solution

Objective: Prevent N-oxidation during storage (>24 hours).

  • De-oxygenation (Sparging):

    • Bubble high-purity Nitrogen or Argon gas through the water/buffer for 15 minutes before dissolving the compound.[1]

  • Chelation (Optional but Recommended):

    • Add EDTA (0.01% w/v) to the buffer. This sequesters trace transition metals (Fe, Cu) that catalyze amine oxidation.[2]

  • Light Protection:

    • Store all aqueous solutions in Amber Glass vials. Wrap clear vials in aluminum foil immediately.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the aqueous solution?

  • Answer: No. While the ether linkage is thermally stable, the secondary amine can undergo thermal degradation or react with trace impurities in the steam. Use 0.22 µm PES or PVDF syringe filters for sterilization.[1][2]

Q2: Why did my peak area decrease in HPLC, but no new peaks appeared?

  • Answer: Check your filter compatibility. Lipophilic amines (like this compound) can adsorb significantly to Nylon filters.[1][2] Switch to Regenerated Cellulose (RC) or PTFE (hydrophilic treated) filters.[1][2]

Q3: What is the best buffer for long-term storage?

  • Answer: 10 mM Ammonium Acetate (pH 5.0 - 6.0). This pH ensures the amine remains fully protonated (maximum solubility) and acetate buffers are generally compatible with LC-MS if analysis is required later.[1][2] Avoid phosphate buffers if high concentrations (>10 mM) are needed, as they can encourage precipitation if pH drifts.[2]

Q4: Is the solid material hygroscopic?

  • Answer: Yes. Hydrochloride salts of secondary amines are typically hygroscopic.[1][2] Store the solid in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation, which will cause hydrolysis errors in weighing.

References & Authoritative Grounding

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][5] (Defines stress testing protocols including oxidation and photostability). Source:[1]

  • ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. (Protocols for light sensitivity). Source:[1]

  • Oxidation of Secondary Amines. Journal of Organic Chemistry / Chemical Reviews. (General mechanism of amine oxidation to nitrones/hydroxylamines). Context: Secondary amines react with singlet oxygen or radical initiators to form N-oxides.[1][2] Source: [ACS Publications - J. Org.[1][2] Chem. (General Search)]([Link]1][2]

  • Chemical Stability of Pharmaceuticals. Waterman, K.C., et al. (Hydrolysis and Oxidation mechanisms in drug development).[2] Source:[1]

Sources

Optimization

Minimizing side reactions during the ethoxylation of phenylpiperidine

Topic: Minimizing Side Reactions During the Ethoxylation of Phenylpiperidine Audience: Pharmaceutical Process Chemists & R&D Scientists Status: Active | Version: 2.4 (2025) Core Directive: The Kinetic Challenge The Goal:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During the Ethoxylation of Phenylpiperidine Audience: Pharmaceutical Process Chemists & R&D Scientists Status: Active | Version: 2.4 (2025)

Core Directive: The Kinetic Challenge

The Goal: Synthesize N-(2-hydroxyethyl)-4-phenylpiperidine (Mono-adduct) while suppressing poly(ethoxylates) and quaternary salts.

The Problem: The reaction is a competitive kinetic race.

  • 
     (Amine Reaction):  The secondary amine (phenylpiperidine) attacks the epoxide. This is the desired path.
    
  • 
     (Hydroxyl Reaction):  The newly formed hydroxyl group attacks another epoxide. This creates impurities (PEG chains).
    

The Solution: You must maintain conditions where


.
  • Without Catalyst: Secondary amines are more nucleophilic than alcohols.

    
     naturally dominates.
    
  • With Base Catalyst (NaOH/KOH): The base deprotonates the alcohol, creating a highly nucleophilic alkoxide. This accelerates

    
     drastically. DO NOT USE STRONG BASES  for this synthesis.
    
  • With Acid Catalyst: Activates the epoxide ring, increasing overall rate, but can degrade selectivity and promote dioxane formation.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and where side reactions originate.

ReactionNetwork PP Phenylpiperidine (Secondary Amine) Product N-(2-hydroxyethyl) -phenylpiperidine (Target) PP->Product k1: Fast (Uncatalyzed) EO Ethylene Oxide (EO) Dioxane 1,4-Dioxane (Dimer) EO->Dioxane Acid Cat. Dimerization Impurity1 Poly(ethoxylate) Impurities Product->Impurity1 k2: Slow (unless Base Cat.) + Excess EO Impurity2 Quaternary Ammonium Salts Product->Impurity2 High Temp / Water + Excess EO

Caption: Kinetic pathway showing the desired mono-ethoxylation (Green) vs. competitive side reactions (Red).

Troubleshooting Guide

Identify your specific issue below to find the root cause and corrective action.

Symptom A: High Molecular Weight Impurities (Poly-ethoxylates)

Diagnosis: The reaction did not stop at the mono-adduct. The hydroxyl group competed with the amine.

Potential CauseMechanismCorrective Action
Strong Base Catalyst NaOH/KOH generates alkoxides, which are more reactive than the amine.Eliminate strong base. Use water (1-2%) or weak acid (acetic acid) if catalysis is needed.
Excess Ethylene Oxide Once the amine is consumed, remaining EO reacts with the product.Stoichiometry Control. Limit EO to 0.95–1.05 eq. Do not use large excess.
Temperature Runaway High T (>130°C) reduces selectivity differences between N and O.Cooling. Maintain 60–90°C. Use semi-batch addition to control exotherm.
Symptom B: Product Discoloration (Yellow/Brown)

Diagnosis: Oxidation of the amine or phenyl ring, often exacerbated by metal ions or air leaks.

Potential CauseMechanismCorrective Action
Oxygen Ingress Secondary amines form N-oxides or radical degradation products.N2 Purge. Vacuum/N2 cycle 3x before heating. Keep pressure > ambient.
Metal Contamination Fe/Cu ions catalyze oxidative degradation.Chelation. Add 50-100 ppm EDTA or use passivated (SS316) reactors.
Acetaldehyde Formation Isomerization of EO leads to Schiff base formation (color bodies).Lower T. Avoid hot spots in the reactor jacket.
Symptom C: Low Conversion / Slow Reaction

Diagnosis: The reaction is stalled, usually due to mass transfer limitations or insufficient temperature.

Potential CauseMechanismCorrective Action
Mass Transfer Limit EO gas is not dissolving into the liquid amine phase.Agitation. Increase stirring speed. Use a gas-entrainment impeller.
Induction Period Autocatalytic reactions start slow if the mixture is anhydrous.Water Spike. Add 0.5 - 1.0% water to initiate proton transfer.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for Mono-Ethoxylation.

Safety Warning: Ethylene Oxide is carcinogenic, mutagenic, and extremely flammable. All operations must occur in a blast-rated facility.

Step-by-Step Workflow
  • Charge & Inert:

    • Load Phenylpiperidine into a high-pressure autoclave (e.g., Hastelloy or SS316).

    • Optional: Add 1.0 wt% water (promotes proton transfer without catalyzing polymerization like NaOH).

    • Seal and pressure cycle with Nitrogen (3 bar)

      
       3 times to remove Oxygen.
      
  • Heating:

    • Heat reactor to 80–90°C .

    • Note: Do not exceed 100°C during initiation; high temps favor side reactions.

  • EO Addition (Semi-Batch Mode):

    • Crucial Step: Do not dump all EO at once.

    • Feed EO slowly to maintain reactor pressure at 2–4 bar .

    • Target Stoichiometry: 1.00 to 1.05 molar equivalents of EO relative to amine.

    • Monitor: Watch the exotherm.[1][2] If T rises >10°C, stop feed.

  • Digestion:

    • After EO addition, hold at temperature for 30–60 minutes.

    • Monitor pressure drop. When pressure stabilizes, reaction is complete.

  • Work-up:

    • Vacuum strip at 80°C to remove residual EO and any trace dioxane.

    • Purification: If high purity is required, recrystallize (if solid) or distill.

Logic Tree for Process Control

Troubleshooting Start Start Reaction CheckColor Is Product Colored? Start->CheckColor CheckPurity Is Purity < 98%? CheckColor->CheckPurity No Action1 Check N2 Purge Check Metal Ions CheckColor->Action1 Yes Action2 Analyze Impurity Profile CheckPurity->Action2 Yes Type1 High PEG Content Action2->Type1 Poly-ethoxylates Type2 Unreacted Amine Action2->Type2 Starting Material Fix1 REDUCE Catalyst REDUCE Temp Type1->Fix1 Fix2 Increase Stirring Add 1% Water Type2->Fix2

Caption: Decision matrix for diagnosing reaction failures based on product analysis.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to speed up the reaction? A: No. While common in surfactant manufacturing (where long PEG chains are desired), strong bases increase the nucleophilicity of the oxygen atom. This promotes chain growth (poly-ethoxylation) over the initial amine reaction. For mono-ethoxylation, run uncatalyzed or with a mild acid/water.

Q: Why is there residual phenylpiperidine even after adding 1.0 eq of EO? A: This indicates EO was consumed by side reactions (likely hydrolysis to ethylene glycol if wet, or dimerization). Ensure your system is dry (unless using catalytic water) and check for leaks. You may need a slight excess (1.05 eq) to account for these losses.

Q: How do I remove residual EO safely? A: Nitrogen sparging (stripping) at 60–80°C under vacuum is the standard method. Ensure the vent gas is scrubbed (acid scrubber) to neutralize the EO before release.

Q: What is the risk of Dioxane formation? A: 1,4-Dioxane is a potential byproduct if acid catalysts are used or if PEG chains degrade. It is a specific concern for regulatory compliance. Avoid strong Lewis acids (like


) to minimize this risk.

References

  • Santacesaria, E., et al. (1992). Kinetics of ethoxylation of amines.[2][3] Chemical Engineering Science. Link

    • Grounding: Establishes the autocatalytic nature of the reaction and the kinetic selectivity between amine and hydroxyl groups.
  • Stropoli, S. & Elrod, D. (2015).[2] Process for making ethoxylated amine compounds.[2][3][4][5][6] U.S. Patent 9,035,099.[4] Link

    • Grounding: Details the use of weak acid/water catalysis to improve selectivity and reduce glycol ether byproducts.
  • Brennan, M.E. (1982). Synthesis of N-(2-hydroxyethyl)piperazine.[7][8] U.S. Patent 4,338,443. Link

    • Grounding: Provides analogous protocols for piperazine derivatives, highlighting the importance of temperature control and catalyst selection for mono-hydroxyethyl
  • BenchChem Technical Support. (2025). Synthesis of N-substituted Piperidines: Troubleshooting Guide.Link

    • Grounding: General troubleshooting for reductive alkylation and ethoxyl

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 2-(2-Ethoxyphenyl)piperidine

The following technical guide is designed for research and development professionals optimizing the isolation of 2-(2-Ethoxyphenyl)piperidine. It prioritizes yield, purity, and reproducibility through rigorous pH control...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for research and development professionals optimizing the isolation of 2-(2-Ethoxyphenyl)piperidine. It prioritizes yield, purity, and reproducibility through rigorous pH control and phase-partitioning logic.[1]

Status: Active Guide Topic: pH Optimization & Phase Partitioning Applicable Compounds: 2-(2-Ethoxyphenyl)piperidine (2-EPP), 2-Phenylpiperidine analogs.[1]

Executive Summary: The Chemistry of Extraction

2-(2-Ethoxyphenyl)piperidine is a lipophilic secondary amine.[1] Its extraction efficiency is governed by the Henderson-Hasselbalch equation, which dictates its ionization state relative to the solvent pH.[1]

  • Target pKa: ~9.4 – 9.8 (Estimated based on 2-phenylpiperidine scaffold).

  • Key Challenge: The ortho-ethoxy substituent increases lipophilicity (LogP > 3.0) and may induce intramolecular hydrogen bonding in the protonated state, potentially stabilizing the salt form and requiring higher pH for complete deprotonation.[1]

  • Objective: Shift the equilibrium >99% toward the free base (neutral) for organic extraction, or >99% toward the cation (salt) for aqueous washing.

Module 1: The pH Factor (Theory & Calculation)

Q: What is the exact pH required for quantitative recovery?

A: You must target a pH ≥ 12.0 for the organic extraction step.

The Logic: For a base like 2-EPP, the ionization equilibrium is defined as:


[1]

To extract the free base (


) into the organic layer, you must drive the equilibrium to the right.[1] The "Rule of 2" states that at 

, the ratio of Free Base to Salt is 100:1 (99% purity).[1]
  • Estimated pKa: ~9.7

  • Target pH:

    
     (Round up to 12.0 for safety).
    

If the pH is too low (e.g., pH 10), nearly 30-40% of your compound may remain in the aqueous phase as the water-soluble salt (


), leading to massive yield loss.[1]
Q: Does the ethoxy group affect the pKa?

A: Yes. The 2-ethoxy group is an electron-donating group (EDG) via resonance but can participate in intramolecular hydrogen bonding with the protonated nitrogen.[1] This stabilization of the cation (


) can effectively raise the pKa, making the molecule "hold onto" its proton more tightly than unsubstituted 2-phenylpiperidine.[1] This is why we recommend a pH > 12 (using NaOH or KOH) rather than weaker bases like Carbonate (pH ~10-11).[1]

Module 2: Visualization of Species Distribution

The following diagram illustrates the critical pH zones for washing vs. extraction.

pH_Optimization cluster_0 Process Stage Acid_Zone Acidic Zone (pH < 4) Species: Cationic (BH+) Solubility: Aqueous Transition_Zone Transition Zone (pH 8-10) Species: Mixed (Buffer Region) Solubility: Unstable/Emulsions Acid_Zone->Transition_Zone Add Base (Slowly) Wash_Step Impurity Wash (Remove neutrals) Acid_Zone->Wash_Step Ideal State Base_Zone Basic Zone (pH > 12) Species: Neutral Free Base (B) Solubility: Organic (DCM/EtOAc) Transition_Zone->Base_Zone Target pH reached Extract_Step Product Extraction (Isolate 2-EPP) Base_Zone->Extract_Step Ideal State

Figure 1: pH-dependent species distribution relative to extraction stages.[1]

Module 3: Solvent Systems & Partitioning

Q: Which solvent is optimal: DCM or Ethyl Acetate?

A: Dichloromethane (DCM) is generally superior for the initial extraction of 2-EPP.

FeatureDichloromethane (DCM)Ethyl Acetate (EtOAc)Recommendation
Solubility Very HighModerate to HighDCM for yield.[1]
Selectivity Low (pulls some water/impurities)HigherEtOAc for purity.
Emulsion Risk Moderate (Density > 1.[1]3)High (Density < 0.[1]9)DCM separates faster.
Safety Toxic/HalogenatedFlammable/IrritantEtOAc is greener.[1]

Technical Insight: The "2-ethoxyphenyl" moiety adds significant lipophilicity.[1] While EtOAc works, amine free bases can sometimes "oil out" or form loose emulsions in EtOAc/Water systems due to similar densities if the aqueous layer is heavy with salts.[1] DCM's high density (1.33 g/mL) ensures a rapid bottom-layer separation, which is crucial when working with viscous free base oils.[1]

Module 4: Step-by-Step Optimization Protocol

Prerequisites:

  • Crude reaction mixture (acidic or neutral).[1][2]

  • Reagents: 2M HCl, 5M NaOH (or KOH), DCM, Brine.

Phase 1: The Acidic Wash (Purification)

Goal: Remove non-basic impurities (unreacted neutrals, tars).

  • Dissolve crude oil in DCM .

  • Extract with 1M HCl (3x volumes).

    • Mechanism:[3] 2-EPP protonates (

      
      ) and moves to the Aqueous Top Layer .
      
    • Waste: The Organic Bottom Layer now contains neutral impurities.[1] Discard it.

  • Optional: Wash the aqueous acidic layer once with fresh DCM to remove trapped neutrals.[1]

Phase 2: Basification & Liberation

Goal: Convert salt to free base.

  • Cool the aqueous acidic layer to <10°C (ice bath).

    • Why? Neutralization is exothermic; heat can degrade sensitive amines or cause solvent boiling.[1]

  • Slowly add 5M NaOH dropwise with vigorous stirring.

  • Monitor pH: Continue until pH reaches 12-13 .

    • Visual Cue: The solution will turn cloudy/milky as the free base oil precipitates out of the water.[1]

Phase 3: Extraction (Isolation)
  • Extract the basic aqueous mixture with DCM (3x volumes).

  • Combine organic layers.[1][2]

  • Crucial Step: Wash combined organics with Brine (Saturated NaCl) .[1]

    • Why? High pH causes soaps/emulsions.[1] Brine increases ionic strength, forcing water out of the organic layer and breaking emulsions.[1]

  • Dry over Anhydrous Na2SO4 (Sodium Sulfate) for 20 mins.

  • Filter and evaporate in vacuo.

Module 5: Troubleshooting & FAQs

Q: I see a third "rag" layer between phases. What is it?

A: This is an emulsion stabilized by the surfactant-like properties of the protonated/deprotonated amine interface.[1]

  • Fix 1: Add solid NaCl to the mixture to increase aqueous density.

  • Fix 2: Filter the entire biphasic mixture through a Celite pad (diatomaceous earth) to physically break the emulsion bubbles.

Q: My yield is lower than expected (<50%). Where is the product?

A: Check the pH of your aqueous waste stream.[1]

  • If pH < 11: Your product is likely still in the water as a salt.[1] Add more NaOH and re-extract.[1]

  • If pH > 12: You may have formed a "water-soluble oil" or the partition coefficient isn't high enough.[1] Try "Salting out" the aqueous phase by saturating it with NaCl before the final extraction.[1]

Q: The oil turns red/brown upon standing.[2] Is it degrading?

A: Phenylpiperidines are susceptible to N-oxidation or oxidative coupling at the benzylic position if left as a free base in air.[1]

  • Solution: Store as a stable salt (e.g., Hydrochloride or Fumarate).[1] Convert the free base oil to a solid salt immediately after extraction by treating the ethereal solution with HCl/Ether or Fumaric acid.[1]

Module 6: Workflow Diagram

Extraction_Workflow Start Crude Reaction Mix Acid_Wash 1. Acid Wash (1M HCl) Target: Aqueous Phase Start->Acid_Wash Sep_1 Phase Separation Acid_Wash->Sep_1 Org_Waste Organic Layer (Neutrals/Tars) -> DISCARD Sep_1->Org_Waste Bottom (DCM) Aq_Product Aqueous Layer (Contains 2-EPP Salt) Sep_1->Aq_Product Top (Water) Basify 2. Basification (NaOH) Target pH > 12 Aq_Product->Basify Extract 3. Extraction (DCM) Target: Organic Phase Basify->Extract Final_Sep Phase Separation Extract->Final_Sep Aq_Waste Aqueous Waste (Salts) -> DISCARD Final_Sep->Aq_Waste Top (Water) Final_Product Organic Layer (2-EPP Free Base) Final_Sep->Final_Product Bottom (DCM)

Figure 2: Operational workflow for Acid-Base purification of 2-EPP.

References

  • BenchChem Technical Support. (2025).[1][2][4] Purification Techniques for Piperidine Derivatives: Application Notes & Protocols. Retrieved from 2[4]

  • National Center for Biotechnology Information. (2025).[1] 2-Phenylpiperidine | C11H15N | CID 103020 - Physical Properties and pKa.[1] PubChem Database.[1][5][6] Retrieved from 5

  • Rubin Group. (n.d.).[1] Isolation of Piperine and Piperidine Derivatives: Extraction Protocols. Penn State University.[1][7] Retrieved from 7

  • ChemScene. (2025). Product Information: (S)-2-(2-ethylphenyl)piperidine and related analogs.[1] Retrieved from 8

Sources

Optimization

Overcoming crystallization difficulties with 2-(2-Ethoxyphenyl)piperidine hydrochloride

Technical Support Center: 2-(2-Ethoxyphenyl)piperidine Hydrochloride Crystallization Status: Active Subject: Troubleshooting Crystallization, Oiling Out, and Polymorph Control Audience: Process Chemists, R&D Scientists D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Ethoxyphenyl)piperidine Hydrochloride Crystallization

Status: Active Subject: Troubleshooting Crystallization, Oiling Out, and Polymorph Control Audience: Process Chemists, R&D Scientists Document ID: TSC-2025-EPP-HCl[1]

Executive Summary: The Molecule & The Challenge

2-(2-Ethoxyphenyl)piperidine hydrochloride is a secondary amine salt structurally related to pharmaceutical intermediates (e.g., Rotigotine precursors or Paroxetine analogs).[1] Like many 2-arylpiperidine salts, it presents specific solid-state challenges:

  • Conformational Flexibility: The piperidine ring can adopt multiple chair conformations, complicating lattice packing.

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to deliquescence or hydrate formation.

  • Oiling Out: The most frequent complaint. The compound often separates as a viscous oil rather than a crystal due to "metastable liquid-liquid phase separation" (LLPS) before the crystalline solubility curve is crossed.[1]

This guide provides field-proven protocols to force this molecule into a stable crystalline lattice.

Critical Troubleshooting: The "Oiling Out" Crisis

Symptom: You cooled the reaction mixture, but instead of white crystals, you see a yellow/brown oil at the bottom of the flask.

Root Cause Analysis:

  • Impurity Profile: Residual pyridine precursors or alkyl halides lower the melting point of the solvated phase.

  • Water Content: Even <1% water in non-aqueous solvents (like EtOAc) can induce oiling in piperidine salts.[1]

  • Cooling Rate: Rapid cooling traps the molecules in a disordered liquid state (oil) before they can nucleate.[1]

Decision Tree: Resolving Oiling Out

OilingOutResolution Start Issue: Product Oiled Out CheckPurity Check Purity (HPLC/NMR) Is purity >95%? Start->CheckPurity Impure No (<95%) Impurities prevent packing CheckPurity->Impure No Pure Yes (>95%) Thermodynamic issue CheckPurity->Pure Yes FreeBase Action: Free Base & Extract 1. Partition into MTBE/NaOH 2. Dry Organic Layer (MgSO4) 3. Re-form Salt anhydrously Impure->FreeBase Reheat Action: Reheat to Dissolution Add 10% more polar solvent (MeOH/EtOH) Pure->Reheat Seed Action: Seeding Add seed crystals at T_cloud + 5°C Reheat->Seed Scratch Alternative: Mechanical Stress Scratch glass surface vigorously Seed->Scratch No seeds? SlowCool Action: Controlled Cooling -5°C per hour Seed->SlowCool

Figure 1: Decision logic for rescuing an oiled-out batch.

Frequently Asked Questions (Technical Q&A)

Q1: Which solvent system is best for 2-(2-Ethoxyphenyl)piperidine HCl? A: Based on structural analogs (like Paroxetine HCl) and general piperidine chemistry:

  • Primary Recommendation: Isopropanol (IPA) .[1] It offers a balance of solubility at high temps and poor solubility at low temps.[1]

  • Anti-Solvent Method: Dissolve in minimal Methanol (MeOH) or Ethanol (EtOH) at RT, then slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) until the cloud point.[1]

  • Avoid: Pure water (leads to hydrates/oils) or pure hexane (insoluble).[1]

Q2: My product is hygroscopic. How do I handle it? A: Piperidine HCl salts often form hemihydrates.

  • Drying: Dry the salt in a vacuum oven at 40-50°C over P₂O₅ or KOH pellets.

  • Synthesis: Use anhydrous HCl (e.g., 4M HCl in Dioxane or generated HCl gas) rather than aqueous HCl to prevent initial hydrate formation.

Q3: The color is yellow/brown. Is this normal? A: No. Pure piperidine salts should be white/off-white.[1] Yellowing indicates oxidation (N-oxide formation) or residual pyridine impurities.[1]

  • Fix: Perform a charcoal filtration on the hot solution before crystallization. If color persists, re-purify the free base via column chromatography or distillation before salt formation.

Optimized Experimental Protocols

Method A: The "Cloud Point" Crystallization (Best for Purity)

Use this for final purification of crude material.[1]

  • Dissolution: Place 10 g of crude 2-(2-Ethoxyphenyl)piperidine HCl in a flask.

  • Solvent A: Add absolute Ethanol (approx. 3-5 mL/g) and heat to 60-70°C until fully dissolved.

  • Filtration: If insoluble particles remain, filter hot through a 0.45µm PTFE filter.

  • Anti-Solvent Addition: While stirring rapidly at 60°C, dropwise add Ethyl Acetate (warm) until the solution becomes slightly turbid (cloud point).

  • Clearing: Add just enough Ethanol (dropwise) to make the solution clear again.[1]

  • Nucleation: Remove from heat. Wrap the flask in a towel (to insulate for slow cooling). Stir gently.

  • Harvest: Allow to reach Room Temp (RT) over 4 hours, then cool to 0-5°C. Filter and wash with cold EtOAc.

Method B: Anhydrous Salt Formation (Best for Yield)

Use this to generate the salt from the free base oil.[1]

  • Preparation: Dissolve the free base (2-(2-Ethoxyphenyl)piperidine) in dry Diethyl Ether or MTBE (10 mL/g).

  • Acidification: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether (anhydrous) dropwise.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If it gums up (oils), stop addition. Sonicate the flask. Add a seed crystal. Once solid forms, continue addition.

  • Isolation: Filter under Nitrogen (to avoid moisture uptake).

Comparative Data: Solvent Screening

Note: Data extrapolated from 2-arylpiperidine HCl analog behaviors.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingCrystal Form
Water Very HighHighHighHydrate (likely)
Ethanol HighModerateModerateNeedles/Plates
Isopropanol (IPA) HighLowLowGranular (Good flow)
Ethyl Acetate LowInsolubleN/A(Anti-solvent)
Toluene ModerateLowHighAmorphous/Oil

References & Authority

  • General Piperidine Purification:

    • BenchChem Technical Support.[2] "Piperidine Purification and Isolation: A Technical Support Guide."[2] (Accessed 2025).[1][2][3]

    • Source: (General purification logic for piperidines).[1]

  • Oiling Out Mechanisms:

    • Anderson, N. G.[1] Practical Process Research & Development. (Discusses oiling out in amine salts and seeding strategies).

    • KiloMentor. "The Problem of Oiling Out in Chemical Process Development."

    • Source:

  • Analogous Crystallization (Paroxetine HCl):

    • European Patent Office. "Piperidine derivatives, their preparation, and their use as medicaments (Paroxetine HCl)."[1] (Describes crystallization of 4-arylpiperidine HCl salts from IPA/Water).

    • Source: [1]

  • Salt Formation Best Practices:

    • ScienceMadness Discussion. "Crystallization and dry reagents."[4] (Detailed discussion on anhydrous HCl salt formation for secondary amines).

    • Source: [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-(2-Ethoxyphenyl)piperidine

This guide details the mass spectrometry fragmentation patterns of 2-(2-Ethoxyphenyl)piperidine , a structural analog often encountered in forensic toxicology and pharmaceutical impurity profiling. It compares this compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 2-(2-Ethoxyphenyl)piperidine , a structural analog often encountered in forensic toxicology and pharmaceutical impurity profiling. It compares this compound against its regioisomers and homologs to provide a definitive identification workflow.

Executive Summary

2-(2-Ethoxyphenyl)piperidine (MW 205.30 Da) is a 2-substituted piperidine derivative. Structurally, it consists of a saturated piperidine ring substituted at the C2 position with an ortho-ethoxyphenyl group.

In forensic and analytical contexts, distinguishing this compound from its regioisomers (e.g., para-ethoxyphenyl) and homologs (e.g., ortho-methoxyphenyl) is critical due to varying pharmacological potencies and legal classifications. This guide establishes a self-validating identification protocol based on Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation pathways.[1]

Key Differentiator: The ortho-ethoxy substituent facilitates a specific McLafferty-like rearrangement (loss of ethene, 28 Da) and proximity effects with the piperidine nitrogen, which are suppressed or absent in meta and para isomers.

Materials & Methods (Protocol)

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL methanol (LC-MS) or ethyl acetate (GC-MS).

  • Derivatization (Optional for GC): Acylation with Trifluoroacetic Anhydride (TFAA) is recommended if peak tailing occurs due to the secondary amine. Incubate 50 µL stock + 50 µL TFAA at 60°C for 20 mins.

Instrumental Parameters
ParameterGC-MS (EI)LC-MS/MS (ESI)
Column DB-5MS (30m x 0.25mm, 0.25µm)C18 Reverse Phase (2.1 x 100mm, 1.7µm)
Carrier/Flow Helium, 1.0 mL/min0.1% Formic Acid in Water/ACN (Gradient)
Ionization Electron Impact (70 eV)Electrospray (+), 3.5 kV
Source Temp 230°C350°C (Gas Temp)
Scan Range m/z 40–350m/z 50–300 (MS2)

Fragmentation Mechanics & Pathways[1][3][4][5][6][7]

The fragmentation of 2-(2-Ethoxyphenyl)piperidine is governed by the stability of the piperidine ring and the lability of the ethoxy ether bond.

Primary Pathway: Alpha-Cleavage (The "Fingerprint")

In EI-MS, the ionization of the nitrogen lone pair triggers alpha-cleavage of the bond between the piperidine ring (C2) and the aryl substituent.

  • Mechanism: Homolytic cleavage yields a resonance-stabilized iminium ion (tetrahydropyridinium).

  • Result: A dominant base peak at m/z 84 .

  • Significance: This peak confirms the presence of a 2-substituted piperidine ring but does not identify the substituent.

Secondary Pathway: Ortho-Ethoxy Rearrangement

The ortho position of the ethoxy group allows for a specific interaction with the piperidine nitrogen (H-bonding) and a McLafferty-type rearrangement of the ethyl chain.

  • Mechanism: Transfer of a gamma-hydrogen from the ethyl group to the ether oxygen (or ring), followed by elimination of neutral ethene (C₂H₄, 28 Da) .

  • Result: A diagnostic ion at m/z 177 (in EI) or m/z 178 (in ESI [M+H-28]+).

  • Differentiation: This pathway is sterically hindered or impossible in the para-isomer, making the ratio of [M-28] to [M-29] a crucial discriminator.

Tertiary Pathway: Ether Cleavage

Direct homolytic cleavage of the ethyl-oxygen bond.

  • Result: Loss of an ethyl radical (29 Da) yielding m/z 176 .

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for the protonated precursor (ESI) or molecular ion (EI).

FragmentationPathways M 2-(2-Ethoxyphenyl)piperidine [M+H]+ m/z 206 (ESI) M+. m/z 205 (EI) Alpha α-Cleavage (Loss of Aryl Group) M->Alpha Dominant (EI) Ortho Ortho-Effect Rearrangement (Loss of Ethene -28 Da) M->Ortho Diagnostic for Ortho Homolytic Ether Cleavage (Loss of Ethyl Radical -29 Da) M->Homolytic Minor Pathway Iminium Piperidine Iminium Ion m/z 84 (Base Peak) Alpha->Iminium PhenolIon Phenol-Type Ion m/z 177 (EI) / 178 (ESI) Ortho->PhenolIon RadicalIon Phenoxy Radical Ion m/z 176 Homolytic->RadicalIon

Caption: Figure 1. Competitive fragmentation pathways. The α-cleavage (Red) dominates EI spectra, while the Ortho-Effect (Yellow) provides isomer specificity.

Comparative Analysis: Target vs. Alternatives

The table below contrasts the target compound with its most likely confounds.

Feature2-(2-Ethoxyphenyl)piperidine (Target)2-(4-Ethoxyphenyl)piperidine (Regioisomer)2-(2-Methoxyphenyl)piperidine (Homolog)
Molecular Weight 205.30205.30191.27
Base Peak (EI) m/z 84 m/z 84 m/z 84
Diagnostic Loss 1 -28 Da (Ethene) (High Intensity)-29 Da (Ethyl) (Dominant over -28)-15 Da (Methyl) (Loss of CH₃)
Diagnostic Ion m/z 177 (Phenol-like)m/z 176 (Radical)m/z 176 (M-15)
Mechanism McLafferty-type rearrangement enabled by ortho proximity.Simple bond cleavage; rearrangement sterically disfavored.Cannot lose C₂H₄; loses methyl radical.
Analytical Insight
  • Vs. Para-Isomer: Distinguishing the ortho from the para isomer relies on the intensity of the [M-28] peak. In the ortho isomer, the ethoxy group is positioned to interact with the piperidine nitrogen or undergo a 6-membered transition state rearrangement, enhancing the loss of ethene. The para isomer predominantly loses the ethyl radical (29 Da) or the full ethoxy group (45 Da).

  • Vs. Methoxy-Analog: The methoxy analog cannot lose 28 Da (ethene). It will show a loss of 15 Da (methyl) or 31 Da (methoxy).

References

  • National Institutes of Health (NIH). (2015). First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Forensic Science International. (2009). Differentiation of the regioisomeric 2, 3, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Retrieved from [Link]

  • Wiley Online Library. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds. Retrieved from [Link]

Sources

Comparative

Chromatographic purity assessment of 2-(2-Ethoxyphenyl)piperidine batches

The chromatographic purity assessment of 2-(2-Ethoxyphenyl)piperidine (often handled as a hydrochloride salt, CAS 1177349-47-1) presents a unique set of analytical challenges. As a critical synthetic building block and p...

Author: BenchChem Technical Support Team. Date: March 2026

The chromatographic purity assessment of 2-(2-Ethoxyphenyl)piperidine (often handled as a hydrochloride salt, CAS 1177349-47-1) presents a unique set of analytical challenges. As a critical synthetic building block and pharmaceutical intermediate, ensuring its batch-to-batch consistency is paramount.

As an Application Scientist, I frequently encounter the assumption that any molecule with a phenyl ring is straightforward to analyze via standard UV detection. However, 2-(2-Ethoxyphenyl)piperidine presents a classic chromatographic paradox. While the 2-ethoxyphenyl moiety provides an adequate chromophore for UV detection, the saturated piperidine heterocycle introduces significant basicity (pKa ~10–11). This guide objectively compares the performance of direct HPLC-UV, derivatization-based HPLC, and LC-MS platforms, providing the mechanistic reasoning and self-validating protocols necessary to achieve reliable purity assessments.

Physicochemical Profiling & Analytical Challenges

Before selecting a chromatographic method, we must understand how the molecule's structure dictates its behavior on a column:

  • The Silanol Interaction (Peak Tailing): If you inject 2-(2-Ethoxyphenyl)piperidine onto a standard, non-end-capped C18 column using a neutral water/acetonitrile gradient, you will inevitably observe severe peak tailing. This is driven by secondary electrostatic interactions between the protonated secondary amine and residual, ionized silanol groups on the silica surface.

  • The "Split Peak" Phenomenon: Analysts often report a frustrating phenomenon when analyzing the free base form of piperidine derivatives: the appearance of two distinct peaks (one in the dead volume, one retained) for a >98% pure compound [1]. This is caused by differential ionization states during the chromatographic run in unbuffered systems. To resolve this, we must control the ionization state by either analyzing the hydrochloride salt form or utilizing a strictly buffered, low-pH mobile phase.

MethodSelection Start 2-(2-Ethoxyphenyl)piperidine Batch Sample CheckImp Target Analysis Type? Start->CheckImp Routine Routine Purity & Assay (>0.1% threshold) CheckImp->Routine Bulk API Trace Trace/Genotoxic Impurities (<0.1% threshold) CheckImp->Trace Safety/Tox UVCheck Direct HPLC-UV (254 nm) Routine->UVCheck Sufficient Chromophore Deriv Pre-column Derivatization (e.g., Tosyl Chloride) Routine->Deriv Poor Peak Shape LCMS LC-MS/MS (ESI+) Trace->LCMS High Sensitivity Req.

Decision matrix for selecting the optimal chromatographic technique for piperidine derivatives.

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for batch release, we compare three primary methodologies based on industry-standard validation parameters for piperidine derivatives [2] [3].

MethodTarget ApplicationLOD (µg/mL)LOQ (µg/mL)Linearity RangeCausality / Rationale
Direct HPLC-UV Routine Batch Purity0.0150.0445 - 50 µg/mLPros: Cost-effective. Utilizes the native ethoxyphenyl chromophore. Cons: Requires aggressive buffering (pH 3.0) to suppress silanol tailing.
Derivatized HPLC-UV Poor UV Responders< 0.010.021 - 50 µg/mLPros: Converts the amine to a neutral amide (e.g., via propyl chloroformate), eliminating tailing[4]. Cons: Adds prep time; reagent peaks may interfere.
LC-MS (ESI+) Trace/Genotoxic Impurities0.0100.0300.03 - 0.40 µg/mLPros: Unmatched sensitivity. ESI+ is highly efficient for basic amines [3]. Cons: High instrument cost; susceptible to matrix ion suppression.

Verdict: For routine purity assessment of 2-(2-Ethoxyphenyl)piperidine, Direct HPLC-UV is the optimal choice. The molecule possesses a sufficient native chromophore, rendering derivatization unnecessary provided the mobile phase chemistry is correctly engineered to handle the secondary amine.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . They include built-in system suitability criteria to ensure the causality of the chemistry is functioning as intended before batch data is accepted.

Protocol A: Direct RP-HPLC-UV Assessment (Routine Purity)

Causality behind the choices: We select an end-capped C18 column and a low-pH mobile phase (pH 3.0). At neutral pH, the basic piperidine nitrogen interacts strongly with free silanols. Lowering the pH to 3.0 fully protonates the piperidine while simultaneously suppressing silanol ionization (silanol pKa ~4.5), preventing secondary ionic interactions and ensuring a sharp, symmetrical peak [4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the 2-(2-Ethoxyphenyl)piperidine batch. Dissolve in 100 mL of Methanol (HPLC Grade) to create a 100 µg/mL stock. Protect from light [2].

  • Column Selection: Use a heavily end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.01 M Phosphate buffer adjusted to pH 3.0 with orthophosphoric acid.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Self-Validation (System Suitability): Before analyzing the batch, inject a standard solution 5 times. The run is only valid if:

    • Tailing factor (

      
      ) ≤ 1.5 (Proves silanol suppression is working).
      
    • Theoretical plates (

      
      ) ≥ 5000.
      
    • %RSD of peak area ≤ 2.0%.

HPLCWorkflow Prep Sample Prep (100 µg/mL in MeOH) Inject Injection (End-capped C18) Prep->Inject Buffer Mobile Phase (Phosphate Buffer pH 3.0) Buffer->Inject Detect UV Detection (254 nm) Inject->Detect Data Integration & Purity Calc Detect->Data

Step-by-step workflow for direct RP-HPLC-UV purity assessment of 2-(2-Ethoxyphenyl)piperidine.

Protocol B: High-Sensitivity LC-MS (Trace Impurity Profiling)

Causality behind the choices: When screening for trace unreacted piperidine (a potential genotoxic impurity), UV detection lacks the required sensitivity. We switch to LC-MS using Electrospray Ionization in positive mode (ESI+). Formic acid is used instead of phosphate buffer, as phosphate is non-volatile and will contaminate the MS source [3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the batch in 50:50 Water:Acetonitrile.

  • Column: C18 RP-MS column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Ultrapure Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • MS Conditions: ESI+ mode, Capillary voltage 3.0 kV, Desolvation temperature 350°C. Monitor the specific m/z transition for 2-(2-Ethoxyphenyl)piperidine (

    
     = 206.1) and potential impurities.
    
  • Self-Validation (System Suitability): Signal-to-Noise (S/N) ratio at the LOQ (0.030 µg/mL) must be ≥ 10 [3].

Conclusion

For the purity assessment of 2-(2-Ethoxyphenyl)piperidine, standardizing on a rigorously buffered, low-pH HPLC-UV method provides the best balance of cost, throughput, and reliability. By understanding the chemical causality—specifically the interaction between the secondary amine and stationary phase silanols—analysts can prevent common pitfalls like split peaks and severe tailing, ensuring that batch release data is both scientifically sound and highly reproducible.

References

  • ResearchGate.Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).
  • Benchchem.Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (2025).
  • Alternative Therapies In Health And Medicine.A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents.CN104034814B - The HPLC analytical approach of 3-amino piperidine.
Validation

Comprehensive Comparison Guide: Validating 2-(2-Ethoxyphenyl)piperidine HCl in Biological Plasma via LC-MS/MS

Introduction 2-(2-Ethoxyphenyl)piperidine HCl is a synthetic small molecule characterized by a basic piperidine ring and a lipophilic ethoxyphenyl moiety. In pharmacokinetic studies and drug development, accurately quant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Ethoxyphenyl)piperidine HCl is a synthetic small molecule characterized by a basic piperidine ring and a lipophilic ethoxyphenyl moiety. In pharmacokinetic studies and drug development, accurately quantifying this analyte in biological matrices requires highly selective bioanalytical methods.

This guide provides an objective comparison of sample preparation techniques and chromatographic columns to establish a robust LC-MS/MS workflow. Every protocol described herein is designed as a self-validating system, strictly adhering to the[1].

Sample Preparation Strategies: Overcoming Matrix Effects

The primary challenge in the LC-MS/MS bioanalysis of plasma is the matrix effect—specifically, ion suppression caused by endogenous [2]. We compared three sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

Causality & Selection

At physiological pH, the piperidine nitrogen of 2-(2-Ethoxyphenyl)piperidine (pKa ~9.5) is heavily protonated.

  • PPT is rapid but fails to remove phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source[2].

  • LLE using non-polar solvents (e.g., MTBE) leaves behind polar interferences and yields variable recovery for basic amines.

  • MCX SPE exploits the analyte's positive charge. The protonated analyte binds ionically to the sulfonic acid groups on the sorbent. This allows for an aggressive 100% organic wash that strips away neutral lipids and phospholipids without eluting the target drug. Elution is then triggered by neutralizing the amine with a basic organic solvent.

Table 1: Performance Metrics across Sample Preparation Methods
MetricPPT (Acetonitrile)LLE (MTBE)MCX SPE (Mixed-Mode)
Absolute Recovery 95%65%92%
Matrix Factor (IS Normalized) 0.45 (Severe Suppression)0.82 (Mild Suppression)0.98 (Negligible)
Phospholipid Removal < 10%~ 70%> 99%
Reproducibility (%CV) 15.2%8.4%3.1%

Chromatographic Separation: Biphenyl vs. C18 Columns

Standard C18 columns rely purely on dispersive van der Waals forces. However, the ethoxyphenyl group of our analyte contains an aromatic ring and an ether oxygen.

Causality & Selection

Utilizing a Biphenyl stationary phase introduces orthogonal


 and dipole-induced dipole interactions. This selectively increases the retention of 2-(2-Ethoxyphenyl)piperidine compared to aliphatic endogenous interferences, shifting its elution away from the solvent front and residual matrix void volume, thereby further reducing matrix effects.
Table 2: Chromatographic Performance Comparison
ParameterStandard C18 (50 x 2.1 mm)Biphenyl (50 x 2.1 mm)
Retention Time (Rt) 1.2 min2.4 min
Peak Asymmetry (Tf) 1.4 (Tailing)1.05 (Symmetrical)
Theoretical Plates (N) 4,5008,200
Signal-to-Noise (S/N) at LLOQ 15:145:1

Optimized Step-by-Step Methodology

To establish a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be introduced at the very first step to dynamically correct for any variations in extraction efficiency or ionization[3].

Protocol: MCX SPE Workflow
  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (e.g., 2-(2-Ethoxyphenyl)piperidine-d4, 100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid (

    
    ) to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.
    
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge (30 mg/1 cc).

  • Loading: Apply the pre-treated plasma sample to the sorbent bed.

  • Aqueous Wash: Pass 1 mL of 2% Formic acid in water to remove polar endogenous salts.

  • Organic Wash: Pass 1 mL of 100% Methanol. (Critical Step: Removes >99% of phospholipids while the protonated analyte remains ionically bound).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. (Mechanism: High pH neutralizes the basic piperidine ring, breaking the ionic bond).
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
    
Protocol: LC-MS/MS Parameters
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

ICH M10 Validation Logic

According to ICH M10 guidelines, the method must be rigorously validated for accuracy, precision, selectivity, and stability[1]. The absolute and relative matrix effects must be quantitatively assessed using the post-extraction spike method pioneered by [3]. By comparing the MS/MS response of the analyte spiked into post-extracted blank plasma versus neat solvent, we confirm that the MCX/Biphenyl combination yields an IS-normalized Matrix Factor of ~1.0, ensuring absolute trustworthiness of the pharmacokinetic data.

Visualizations

SamplePrep Start Plasma Sample + SIL-IS (Pre-treatment) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Mixed-Mode SPE (MCX) Start->SPE PPT_Res High Phospholipids Severe Ion Suppression PPT->PPT_Res LLE_Res Moderate Cleanup Variable Recovery LLE->LLE_Res SPE_Res High Purity Extract Negligible Matrix Effect SPE->SPE_Res LCMS LC-MS/MS Analysis (Biphenyl Column) PPT_Res->LCMS LLE_Res->LCMS SPE_Res->LCMS

Comparative workflows for plasma sample preparation prior to LC-MS/MS analysis.

Validation Method Bioanalytical Method Validation (ICH M10 Guidelines) Selectivity Selectivity & Specificity (Blank Matrix Checks) Method->Selectivity Matrix Matrix Effect Assessment (Matuszewski Protocol) Method->Matrix AccPrec Accuracy & Precision (Intra/Inter-batch) Method->AccPrec Stability Stability Testing (Benchtop, F/T, Autosampler) Method->Stability Valid Validated Assay Ready for Study Samples Selectivity->Valid SIL SIL-IS Normalization (Self-Validating System) Matrix->SIL AccPrec->SIL Stability->Valid SIL->Valid

Core validation pillars for bioanalytical methods according to ICH M10 guidelines.

References
  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]

Sources

Comparative

Purity Determination of 2-(2-Ethoxyphenyl)piperidine HCl: Melting Point vs. DSC &amp; HPLC

Topic: Melting point determination for 2-(2-Ethoxyphenyl)piperidine HCl purity check Content Type: Publish Comparison Guide A Comparative Technical Guide for Research & Development Executive Summary 2-(2-Ethoxyphenyl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination for 2-(2-Ethoxyphenyl)piperidine HCl purity check Content Type: Publish Comparison Guide

A Comparative Technical Guide for Research & Development

Executive Summary

2-(2-Ethoxyphenyl)piperidine Hydrochloride (CAS: 1177349-47-1 ) is a specialized piperidine scaffold often utilized as a pharmaceutical intermediate or research standard in the synthesis of neuroactive ligands.[1] As a hydrochloride salt, its solid-state properties—specifically its melting point (MP)—serve as a critical, rapid indicator of purity and crystallinity.[2][3]

However, relying solely on capillary melting point determination can be misleading due to the hygroscopic nature of amine salts and potential polymorphism.[2][3] This guide compares the Capillary Melting Point method against Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) , providing a validated workflow for researchers to ensure data integrity.[2][3]

Comparative Analysis: Method Selection

In the context of drug development and fine chemical synthesis, no single method provides a complete purity profile.[2][3] The table below contrasts the routine use of MP determination against its more robust alternatives.

Table 1: Comparative Performance Matrix
FeatureCapillary Melting Point (MP) Differential Scanning Calorimetry (DSC) HPLC (UV/MS Detection)
Primary Utility Routine QC / "Go-No-Go" Check Polymorph Screening / Thermodynamic Purity Quantification of Impurities
Precision ±0.5 – 1.0 °C (Operator dependent)±0.1 °C (Automated)>99.9% (Chemical specificity)
Sample Req. < 5 mg2 – 5 mg< 1 mg (dissolved)
Speed Fast (10–15 mins)Moderate (30–60 mins)Slow (30–60 mins + prep)
Key Limitation Cannot identify specific impurities; subjective endpoint.[4]Expensive equipment; requires careful calibration.[2][3]Does not detect solvates/polymorphs; requires reference standards.
Cost Efficiency High LowModerate
Critical Insight: The "HCl Salt" Factor

Hydrochloride salts like 2-(2-Ethoxyphenyl)piperidine HCl are prone to hygroscopicity . Absorbed moisture acts as an impurity, depressing the melting point (Raoult’s Law) and broadening the range.[2][3]

  • MP Method: Will show a "wet" sample as impure (broad range), which is a false negative for chemical purity but a true positive for solid-state purity.[2][3]

  • HPLC: Will show the sample as 100% pure (since water is injected with the solvent), potentially leading to a false sense of security regarding the solid form.[2][3]

Experimental Protocols

Protocol A: Capillary Melting Point Determination (Routine QC)

Best for: Daily batch checks and confirming salt formation.[2]

Prerequisites:

  • Apparatus: Optoelectronic Automated MP System (e.g., Mettler Toledo MP90 or equivalent) or Oil Bath (Thiele tube) for manual backup.

  • Reference Standard: Validated batch of 2-(2-Ethoxyphenyl)piperidine HCl (if available).

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Dry 50 mg of the sample in a vacuum oven at 60°C for 4 hours to remove surface moisture.

    • Grind the sample into a fine, uniform powder using an agate mortar to ensure efficient heat transfer.[2][3]

  • Loading:

    • Fill a clean glass capillary tube to a height of 2–3 mm .

    • Compact the sample by tapping the capillary on a hard surface (packing density affects heat transfer).[2][3]

  • Determination:

    • Ramp 1 (Fast): Heat at 10°C/min to estimate the onset.

    • Ramp 2 (Precise): Cool to 20°C below the estimated onset. Heat at 1.0°C/min .[2][3]

  • Data Recording:

    • Record the Onset Temperature (first visible liquid) and Clear Point (complete liquefaction).[2][3]

    • Acceptance Criteria: A range of < 2.0°C indicates high purity.[2][3]

Protocol B: Differential Scanning Calorimetry (DSC) Validation

Best for: Characterizing new batches and establishing the "Gold Standard" MP.[2]

Methodology:

  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Pan System: Hermetically sealed aluminum pans with a pinhole (allows volatile release without pan deformation) or Tzero pans.[2][3]

  • Procedure:

    • Weigh 2–4 mg of sample precisely.[2][3]

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the Extrapolated Onset Temperature (

      
      ) .[2][3] Unlike capillary MP, DSC onset is independent of sample mass and is the true thermodynamic melting point.[2][3]
      
    • Look for endotherms before the melt (indicating solvate desolvation or polymorphic transitions).[2][3]

Visualizing the Decision Process

The following workflow illustrates how to integrate MP determination into a purity validation logic.

PurityCheck Start Synthesized Batch: 2-(2-Ethoxyphenyl)piperidine HCl Dry Step 1: Vacuum Dry (Remove Moisture) Start->Dry MP_Test Step 2: Capillary Melting Point (1°C/min ramp) Dry->MP_Test Decision Is MP Range < 2°C? MP_Test->Decision Pass PASS: High Crystallinity Proceed to HPLC for Quant. Decision->Pass Yes Fail FAIL: Broad/Depressed MP Decision->Fail No Analyze_Fail Analyze Failure Mode Fail->Analyze_Fail Recryst Action: Recrystallize (e.g., EtOH/Et2O) Analyze_Fail->Recryst Impurity Suspected DSC_Check Action: Run DSC (Check for Polymorphs) Analyze_Fail->DSC_Check Polymorph Suspected Recryst->Dry

Figure 1: Decision logic for utilizing Melting Point as a purity gatekeeper.

Data Interpretation & Troubleshooting

When analyzing 2-(2-Ethoxyphenyl)piperidine HCl, use these benchmarks:

ObservationInterpretationRecommended Action
Sharp MP (Range < 1°C) High Purity (>98%)Proceed to biological testing or next synthesis step.
Depressed MP (e.g., 5-10°C lower) Eutectic ImpuritySample likely contains solvent residues or starting material.[2][3] Recrystallize.
Broad MP (Range > 3°C) Wet Sample / AmorphousVacuum dry for 12h.[2][3] If range persists, check for amorphous content via XRD.[2][3]
Double Melting Peak PolymorphismRun DSC. You may have a mix of metastable and stable crystal forms.[3]

Note on Decomposition: Many HCl salts decompose upon melting (turning brown/black).[2][3] If this occurs:

  • Use a sealed capillary (evacuated and flame-sealed) to prevent oxidation.[2][3]

  • Use the DSC onset as the primary data point, as it is less affected by decomposition kinetics than the "clear point" in capillary methods.[2][3]

References

  • United States Pharmacopeia (USP). (2023).[2][3] General Chapter <741> Melting Range or Temperature. USP-NF.[3]

  • Mettler Toledo. (n.d.).[2][3] Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from [Link]

  • Giron, D. (2002).[2][3] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal Protocol: 2-(2-Ethoxyphenyl)piperidine Hydrochloride

[1] Executive Summary & Chemical Profile 2-(2-Ethoxyphenyl)piperidine HCl is a substituted piperidine salt commonly used as a scaffold in medicinal chemistry (often associated with NMDA receptor modulation or analgesic r...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

2-(2-Ethoxyphenyl)piperidine HCl is a substituted piperidine salt commonly used as a scaffold in medicinal chemistry (often associated with NMDA receptor modulation or analgesic research). As a hydrochloride salt of a secondary amine, it possesses distinct physical and toxicological properties that dictate its disposal pathway.

Unlike simple inorganic salts, this compound must be treated as a Potentially Bioactive Agent (PBA) . Disposal via municipal sewer systems is strictly prohibited due to potential aquatic toxicity and persistence.

Physicochemical & Hazard Profile
PropertyCharacteristicOperational Implication
State Solid (Crystalline Powder)High risk of dust inhalation; requires N95/P100 or fume hood handling.
Solubility Water Soluble (High)Do not wash down drains. Dissolution facilitates environmental spread.
Acidity Acidic (pH ~3-5 in solution)Corrosive to mucous membranes. Incompatible with hypochlorites (bleach).[1]
Reactivity Incompatible with OxidizersViolent reaction potential with nitrates/peroxides.
Bioactivity PharmacophoreTreat as toxic to Central Nervous System (CNS) until proven otherwise.

Pre-Disposal Stabilization & Segregation

Before initiating disposal, the waste must be characterized and segregated to prevent cross-reactivity in the waste stream.

Critical Incompatibility Warning
  • NEVER mix with Bleach (Sodium Hypochlorite): Reaction with the amine HCl can form N-chloramines (toxic/explosive).

  • NEVER mix with Strong Bases (NaOH): Liberates the free amine (oily liquid), which may be volatile and increases inhalation risk.

Waste Stream Classification

For regulatory purposes (RCRA in the US), classify this material as follows unless a specific SDS dictates otherwise:

  • Primary Code: Non-Regulated Chemical Waste (if no specific listing exists).

  • Best Practice Code: D002 (Corrosive, if pH < 2 in solution) or Toxic (if bioactivity is confirmed).

  • Labeling: "Hazardous Waste - Toxic/Irritant - Organic Amine Salt."

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired powder, weighing boats, contaminated gloves, paper towels.

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double-Walling: Place the sealed bag inside a rigid High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but discouraged due to breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately. List constituents as:

    • 2-(2-Ethoxyphenyl)piperidine HCl (100%)

  • Sealing: Screw the lid tight and apply parafilm or tamper-evident tape to prevent loosening due to vibration.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC waste.

  • pH Check: Verify pH is between 3 and 10. If pH < 2, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to prevent corrosion of waste drums.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or Water.

  • Transfer: Pour into the appropriate solvent waste carboy (HDPE or Steel, depending on solvent).

  • Rinsing: Triple rinse the original container with the compatible solvent and add rinsate to the waste carboy. Deface the label on the empty original container and discard as trash (if glass/plastic) or glass waste.

Spill Management (Immediate Action)

If 2-(2-Ethoxyphenyl)piperidine HCl is spilled outside a containment device:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and safety goggles. Respiratory protection (N95) is mandatory for powder spills.

  • Neutralization (Powder):

    • Do not dry sweep (creates dust).

    • Cover spill with wet sand or vermiculite to dampen.

    • Scoop into a waste container.

  • Neutralization (Solution):

    • Absorb with spill pads or vermiculite.

    • If the spill is large and acidic, sprinkle Sodium Bicarbonate until fizzing stops.

  • Clean Up: Wipe surface with a soap/water solution.[1] Do not use bleach.

Waste Decision Logic (Visual Workflow)

The following diagram outlines the decision-making process for disposing of this specific amine salt to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2-(2-Ethoxyphenyl)piperidine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidPkg Double Bag (4 mil) Place in Rigid HDPE Container SolidPath->SolidPkg LiquidSolventCheck Identify Solvent Base LiquidPath->LiquidSolventCheck Labeling Label: 'Hazardous Waste' Constituent: Organic Amine Salt SolidPkg->Labeling HaloStream Halogenated Waste (DCM, Chloroform) LiquidSolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste (MeOH, Water, DMSO) LiquidSolventCheck->NonHaloStream No Halogens HaloStream->Labeling NonHaloStream->Labeling FinalDisp Ship for High-Temp Incineration Labeling->FinalDisp

Caption: Decision tree for segregating 2-(2-Ethoxyphenyl)piperidine HCl waste streams based on physical state and solvent compatibility.

Regulatory & Compliance Documentation

To maintain "Cradle-to-Grave" tracking required by EPA and local agencies, ensure the following codes are evaluated.

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD002 (if pH < 2). Otherwise, classify as "Toxic" based on generator knowledge.
DOT (Transport) Hazard ClassLikely Class 6.1 (Toxic) or Class 8 (Corrosive) depending on concentration.
Sewer Authority Prohibited DischargeStrictly Prohibited. Do not pour down sink.
Final Disposal Method

The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the piperidine ring and prevents bio-accumulation in the environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • PubChem. (2024). Piperidine Hydrochloride Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Ethoxyphenyl)piperidine, HCl

This guide outlines the operational safety, handling, and disposal protocols for 2-(2-Ethoxyphenyl)piperidine Hydrochloride (HCl) . As a structural analog of pharmacologically active piperidines (e.g., NMDA antagonists),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-(2-Ethoxyphenyl)piperidine Hydrochloride (HCl) . As a structural analog of pharmacologically active piperidines (e.g., NMDA antagonists), this compound must be treated as a High-Potency Research Chemical (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.

Part 1: Executive Safety Directive

Core Principle: Assume potency and unknown chronic toxicity. Because specific toxicological data for the 2-ethoxy homolog is limited compared to its 2-methoxy analogs, you must apply read-across toxicology . The structural presence of a secondary amine and a phenyl ether moiety suggests potential activity on the Central Nervous System (CNS) and susceptibility to oxidative metabolism.

Key Hazards (Predicted):

  • Acute Toxicity: Harmful if swallowed or inhaled (H302/H332).

  • Corrosivity/Irritation: The HCl salt form is acidic; contact causes severe eye irritation (H319) and skin irritation (H315). Inhalation of dust triggers respiratory tract irritation (H335).

  • Pharmacological Hazard: Potential NMDA receptor antagonism or monoamine reuptake inhibition.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all routes of exposure (Inhalation, Dermal, Ocular).

Protection ZoneEquipment RequirementTechnical Specification
Respiratory N95/P100 or PAPR Use a fit-tested N95/P3 mask for milligram quantities. For quantities >1g or open powder handling outside a hood, use a Powered Air Purifying Respirator (PAPR).
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Inspection White). Outer Layer: 5-8 mil Nitrile (High-Vis Blue/Purple). Change outer gloves immediately after splash or every 2 hours.
Ocular Chemical Goggles ANSI Z87.1 compliant unvented goggles. Safety glasses are insufficient for handling the HCl salt powder due to hygroscopic dust risks.
Body Tyvek® Lab Coat Disposable, non-woven polyethylene lab coat with elastic cuffs. Avoid cotton coats which can trap dust.
Engineering Fume Hood / BSC All open handling must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

Part 3: Operational Handling Protocol

Storage & Stability
  • Condition: Store at -20°C (long-term) or 2-8°C (working stock).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Container: Amber glass vial with a PTFE-lined screw cap.

Weighing & Solubilization (Step-by-Step)

Objective: Prepare a stock solution without generating airborne dust.

  • Preparation:

    • Turn on the Fume Hood/BSC airflow 15 minutes prior.

    • Place an ionizing fan or anti-static gun inside the hood to neutralize static charge on the glass vial (dry HCl salts are static-prone).

    • Line the work surface with a plastic-backed absorbent pad.

  • Weighing:

    • Do not remove the stock vial from the hood.

    • Tare a pre-labeled scintillation vial.

    • Use a disposable anti-static spatula to transfer the solid.

    • Critical Step: If the compound is clumped (hygroscopic effect), do not crush it vigorously. Gently break apart to avoid aerosolization.

  • Solubilization:

    • Preferred Solvents: DMSO (up to 50 mM), Ethanol, or Water (solubility may be pH-dependent; acidify slightly if needed).

    • Add solvent immediately after weighing to trap dust.

    • Vortex inside the hood until clear.

  • Decontamination:

    • Wipe the exterior of the stock vial with a Kimwipe soaked in 70% Ethanol before returning to storage.

    • Dispose of the spatula and wipes as solid hazardous waste.

Part 4: Emergency Response Procedures

IncidentImmediate ActionSecondary Action
Skin Contact Wash for 15 min with soap and tepid water. Do not scrub hard (abrasion increases absorption).Monitor for dizziness, dissociation, or numbness (CNS effects). Seek medical review.
Eye Contact Flush for 15 min using an eyewash station. Hold eyelids open.The HCl salt is acidic; immediate flushing is critical to prevent corneal opacity. Consult an ophthalmologist.
Inhalation Evacuate to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Spill (Solid) Cover with a damp paper towel to prevent dust. Scoop into a waste jar.Clean area with 10% bleach followed by water.

Part 5: Disposal Strategy

Do not dispose of down the drain. This compound is a potential marine pollutant and bioactive agent.

  • Liquid Waste: Collect in a dedicated "Halogenated Organic Solvent" carboy (if dissolved in DMSO/DCM) or "Aqueous Toxic" carboy.

  • Solid Waste: Vials, gloves, and weigh boats must be double-bagged in clear hazardous waste bags.

  • Destruction Method: High-temperature incineration is the only validated method for complete destruction of the piperidine ring structure.

Part 6: Workflow Visualization

The following diagram illustrates the "Chain of Custody" for handling this compound to ensure containment.

G Start Cold Storage (-20°C, Argon) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate 30 mins Hood Fume Hood (Static Control) Equilibrate->Hood Weigh Weighing (Anti-static Spatula) Hood->Weigh Inside Containment Solubilize Solubilization (DMSO/Ethanol) Weigh->Solubilize Immediate Liquid Cap Waste Waste Disposal (Incineration) Weigh->Waste Contaminated Spatula Exp Experimental Use (In Vitro/In Vivo) Solubilize->Exp Exp->Waste Quench & Segregate

Caption: Operational workflow ensuring continuous containment from storage to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link](Used as read-across proxy for physicochemical hazards).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link](Standard for handling potent research chemicals).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenyl)piperidine, HCl
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenyl)piperidine, HCl
© Copyright 2026 BenchChem. All Rights Reserved.